Kigamicin C
Description
discovered from the culture broth of Amycolatopsis sp. ML630-mF1 by the killing activity against PANC-1 cells only under a nutrient starved condition; structure in first source
Properties
IUPAC Name |
2,6,9,30-tetrahydroxy-8-[5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-23-methyl-11,14,16,24-tetraoxa-27-azaoctacyclo[15.14.1.03,12.05,10.013,32.019,31.021,29.023,27]dotriaconta-1(32),2,5(10),12,19,21(29),30-heptaene-4,28-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H47NO16/c1-15-20(56-25-12-22(50-4)32(44)16(2)55-25)5-6-24(54-15)57-23-11-19(43)28-35(47)31-36(48)30-26-17(9-18-13-41(3)42(7-8-53-41)40(49)27(18)34(26)46)10-21-29(30)38(52-14-51-21)39(31)58-37(28)33(23)45/h9,15-16,19-25,32-33,43-46,48H,5-8,10-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSADZFORZMJRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCC(O1)OC2CC(C3=C(C2O)OC4=C5C6=C(C7=C(C8=C(CC9(N(C8=O)CCO9)C)C=C7CC6OCO5)O)C(=C4C3=O)O)O)OC1CC(C(C(O1)C)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H47NO16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
809.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling Kigamicin C: A Technical Guide to its Discovery and Isolation from Amycolatopsis regifaucium
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kigamicin C, a member of the angucycline class of antibiotics, has emerged as a molecule of significant interest due to its potent antitumor and antibacterial properties. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound from the actinomycete Amycolatopsis regifaucium. Detailed experimental protocols for the fermentation of the source organism, as well as the extraction and purification of the target compound, are presented. Furthermore, this document summarizes the key quantitative data related to the physicochemical properties and biological activities of this compound and visually represents the experimental workflow and its putative mechanism of action through a key signaling pathway.
Introduction
The relentless pursuit of novel therapeutic agents has led researchers to explore the vast biosynthetic potential of microorganisms. Actinomycetes, in particular, have proven to be a prolific source of structurally diverse and biologically active secondary metabolites. Among these, the genus Amycolatopsis has a rich history of producing clinically important antibiotics. Kigamicins, a family of potent antitumor antibiotics, were first discovered from the culture broth of an Amycolatopsis species, initially designated as ML630-mF1 and later identified as Amycolatopsis regifaucium.[1][2][3] This guide focuses specifically on this compound, detailing the scientific journey from its microbial origin to a purified and characterized compound.
Physicochemical Properties of this compound
This compound is a complex polyketide with a molecular formula of C₄₁H₄₇NO₁₆ and a molecular weight of 809.8 g/mol .[4] It is a solid substance with solubility in various organic solvents, including dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol.[4]
| Property | Value | Reference |
| Molecular Formula | C₄₁H₄₇NO₁₆ | |
| Molecular Weight | 809.8 | |
| Appearance | Solid | |
| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol |
Experimental Protocols
Fermentation of Amycolatopsis regifaucium
The production of this compound is achieved through the submerged fermentation of Amycolatopsis regifaucium. While the specific medium composition and fermentation parameters for optimal this compound production are proprietary, a general approach based on the cultivation of Amycolatopsis species for secondary metabolite production is outlined below.
3.1.1. Culture Media
A two-stage fermentation process, involving a seed culture followed by a production culture, is typically employed.
-
Seed Medium (Example):
-
Glucose: 20 g/L
-
Soybean meal: 20 g/L
-
CaCO₃: 2.5 g/L
-
MgSO₄·7H₂O: 0.4 g/L
-
FeSO₄·7H₂O: 0.01 g/L
-
ZnSO₄·7H₂O: 0.05 g/L
-
CoCl₂·6H₂O: 0.003 g/L
-
Tap Water: 1 L
-
pH adjusted to 7.0-7.4
-
-
Production Medium (Example):
-
Glucose: 120 g/L
-
Bacto-peptone: 10 g/L
-
Yeast extract: 5 g/L
-
Tap Water: 1 L
-
pH adjusted to 7.2
-
3.1.2. Fermentation Conditions
-
Inoculation: A well-grown agar (B569324) culture of Amycolatopsis regifaucium is used to inoculate the seed medium.
-
Seed Culture: The inoculated seed flask is incubated on a rotary shaker (e.g., 150 rpm) at 25-30°C for 48-84 hours to generate sufficient biomass.
-
Production Culture: The seed culture is then transferred to the production medium at a suitable inoculation ratio (e.g., 5-10% v/v).
-
Incubation: The production culture is incubated under similar conditions as the seed culture for an extended period, typically 7-14 days, to allow for the biosynthesis and accumulation of this compound.
Extraction and Isolation of this compound
Following fermentation, a multi-step process is employed to extract and purify this compound from the culture broth.
3.2.1. Extraction
-
Harvesting: The culture broth is harvested, and the mycelial cake is separated from the supernatant by centrifugation or filtration.
-
Solvent Extraction: Both the mycelial cake and the supernatant are extracted with a water-immiscible organic solvent, such as ethyl acetate, to partition the this compound into the organic phase.
-
Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.
3.2.2. Purification
The crude extract is subjected to a series of chromatographic techniques to isolate this compound.
-
Silica (B1680970) Gel Chromatography: The crude extract is first fractionated on a silica gel column using a gradient of solvents, such as a mixture of chloroform (B151607) and methanol, to separate compounds based on polarity.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative reverse-phase HPLC (RP-HPLC) using a C18 column and a suitable mobile phase, such as a gradient of acetonitrile (B52724) and water.
-
Final Purification: The fractions containing pure this compound are collected, and the solvent is removed to yield the final product.
Structure Elucidation
The complex structure of this compound was determined through a combination of spectroscopic techniques. While the detailed spectral data is not publicly available, the primary methods employed were Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS). These analyses revealed the characteristic angucycline core structure with its unique glycosylation pattern.
Biological Activity
This compound exhibits significant biological activity against both cancer cells and pathogenic bacteria.
Antitumor Activity
Kigamicins, including this compound, have demonstrated selective cytotoxicity against cancer cells, particularly under nutrient-starved conditions. This "anti-austerity" strategy is a promising approach for cancer therapy.
| Cell Line | Activity | Reference |
| PANC-1 (Pancreatic Cancer) | Cytotoxic, especially in nutrient-deprived media |
Antibacterial Activity
This compound shows potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
| Bacterial Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus (including MRSA) | 0.05 - 0.2 | |
| Micrococcus luteus | 0.05 - 0.2 | |
| Bacillus subtilis | 0.05 - 0.2 |
Mechanism of Action: Inhibition of the Akt Signaling Pathway
The antitumor activity of the kigamicin family of compounds is linked to the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Specifically, Kigamicin D has been shown to block the activation of Akt, a key kinase in this pathway. This inhibition leads to the downstream suppression of signals that promote cancer cell survival, particularly under the stressful conditions of nutrient deprivation found in solid tumors.
Conclusion
This compound, produced by Amycolatopsis regifaucium, represents a promising natural product with significant potential in the fields of oncology and infectious disease. Its unique chemical structure and potent biological activities, particularly its "anti-austerity" mechanism of action, make it a compelling candidate for further drug development. This technical guide has provided a foundational understanding of the discovery and isolation of this compound, offering detailed protocols and a summary of its key characteristics to aid researchers in this exciting area of study. Further investigation into its detailed mechanism of action and optimization of its production will be crucial for translating this promising molecule into a therapeutic reality.
References
- 1. researchgate.net [researchgate.net]
- 2. Amycolatopsis regifaucium sp. nov., a novel actinomycete that produces kigamicins Free | Microbial Screening Technologies [microbialscreening.com]
- 3. Amycolatopsis regifaucium sp. nov., a novel actinomycete that produces kigamicins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
The Kigamicin C Biosynthesis Pathway in Actinomycetes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kigamicins are a family of aromatic polyketide antibiotics produced by the actinomycete Amycolatopsis regifaucium.[1][2][3] This technical guide provides a comprehensive overview of the predicted biosynthesis pathway of Kigamicin C, a member of this family. While the complete gene cluster has not been fully elucidated in published literature, this document consolidates current knowledge, proposes a hypothetical biosynthetic pathway based on analogous type II polyketide synthase (PKS) systems, and details relevant experimental methodologies for its study. This guide is intended to serve as a foundational resource for researchers interested in the discovery, characterization, and engineering of kigamicin-like compounds.
Introduction
Actinomycetes are a well-established source of a vast array of bioactive secondary metabolites, including many clinically important antibiotics.[4] The kigamicin family, produced by Amycolatopsis regifaucium (formerly Amycolatopsis sp. ML630-mF1), are aromatic polyketides characterized by a polycyclic xanthone (B1684191) core.[2][5][6] These compounds have demonstrated significant biological activities, including antibacterial and cytotoxic properties.[2][5] this compound, a specific member of this family, has garnered interest for its potential therapeutic applications.
Genome sequencing of Amycolatopsis regifaucium DSM 45072T has revealed the presence of a putative type II polyketide synthase (PKS) gene cluster that is predicted to be responsible for kigamicin biosynthesis.[1][2] Type II PKS systems are multi-enzyme complexes that iteratively condense simple acyl-CoA precursors to generate a poly-β-ketone backbone, which then undergoes a series of tailoring reactions to yield the final complex natural product.[7][8]
This guide will delineate a proposed biosynthetic pathway for this compound, drawing parallels with well-characterized pathways of structurally related compounds such as polycyclic xanthones, gilvocarcin, and jadomycin.[5][9][10][11] Furthermore, it will provide detailed, representative experimental protocols for the investigation of this pathway, from genetic manipulation of the producing organism to the analysis of the resulting metabolites.
Proposed Biosynthetic Pathway of this compound
Based on the predicted involvement of a type II PKS and the chemical structure of kigamicins, a hypothetical biosynthetic pathway for this compound is proposed below. This pathway is divided into three main stages: polyketide backbone synthesis, cyclization and tailoring of the aglycone, and glycosylation.
Polyketide Backbone Synthesis
The biosynthesis of the this compound aglycone is initiated by a type II PKS system. This system minimally consists of a ketosynthase (KSα), a chain length factor (KSβ), and an acyl carrier protein (ACP).[12] The process begins with the loading of a starter unit, likely acetyl-CoA, onto the ACP. This is followed by a series of Claisen condensations with malonyl-CoA as the extender unit, with the number of extensions being determined by the KSβ.[7]
Cyclization and Aglycone Tailoring
Following the formation of the linear polyketide chain, a series of cyclization and tailoring reactions occur to form the characteristic polycyclic xanthone core of the kigamicin aglycone. This process is catalyzed by a suite of tailoring enzymes typically found within the gene cluster, including cyclases (CYCs), aromatases (AROs), and oxygenases.[13][14] The formation of the xanthone moiety is a key step, likely involving an oxidative rearrangement.[5] Subsequent modifications, such as hydroxylations, are carried out by specific oxygenases to produce the final aglycone structure.
Glycosylation
The final stage in this compound biosynthesis is the attachment of deoxysugar moieties. This is accomplished by glycosyltransferases (GTs), which recognize the aglycone and specific nucleotide-activated deoxysugars.[15][16] The biosynthesis of these deoxysugars from primary metabolism is a multi-step enzymatic process, with the corresponding genes typically located within the biosynthetic gene cluster.[5]
Hypothetical Biosynthetic Pathway of this compound
Quantitative Data
At present, there is a lack of published quantitative data specifically on the biosynthesis of this compound, such as fermentation titers, enzyme kinetic parameters, or gene expression levels. However, data on the biological activity of this compound is available.
| Table 1: Minimum Inhibitory Concentrations (MICs) of this compound | |
| Organism | MIC (µg/mL) |
| Staphylococcus aureus (including MRSA) | 0.05 - 0.2 |
| Micrococcus luteus | 0.05 - 0.2 |
| Bacillus subtilis | 0.05 - 0.2 |
| Data obtained from Cayman Chemical Company, referencing primary literature. |
Experimental Protocols
The following sections detail representative experimental protocols that are fundamental for the study of the this compound biosynthetic pathway. These methods are based on established techniques for the investigation of secondary metabolite biosynthesis in actinomycetes.
Gene Disruption via CRISPR-Cas9 in Amycolatopsis
Gene disruption is a crucial technique to confirm the involvement of a specific gene or gene cluster in the biosynthesis of a natural product. The CRISPR-Cas9 system has been successfully adapted for genome editing in Amycolatopsis.[1][9][17][18]
Workflow for CRISPR-Cas9 Mediated Gene Deletion
Protocol:
-
sgRNA Design: Design a 20-nucleotide single-guide RNA (sgRNA) sequence targeting a specific site within the gene of interest. Ensure the target site is followed by a protospacer adjacent motif (PAM) sequence (e.g., 5'-NGG-3' for Streptococcus pyogenes Cas9).
-
Plasmid Construction: Synthesize the sgRNA sequence and clone it into an appropriate all-in-one CRISPR-Cas9 vector for actinomycetes (e.g., pKCcas9dO-derived plasmids).[1][17] This vector should contain the cas9 gene under the control of a suitable promoter, the sgRNA expression cassette, and flanking homology arms (typically ~1-2 kb) for homologous recombination-mediated gene replacement.
-
Transformation of Amycolatopsis: Prepare protoplasts of A. regifaucium and transform them with the constructed plasmid via polyethylene (B3416737) glycol (PEG)-mediated transformation.
-
Selection and Screening: Plate the transformed protoplasts on a regeneration medium containing an appropriate antibiotic for plasmid selection. After incubation, screen the resulting colonies by PCR using primers flanking the target gene to identify mutants with the desired deletion.
-
Confirmation: Confirm the gene deletion by sequencing the PCR product from the mutant strain.
-
Metabolite Analysis: Cultivate the wild-type and mutant strains under production conditions. Extract the secondary metabolites and analyze the extracts by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to confirm the loss of this compound production in the mutant.
Heterologous Expression of the Kigamicin Gene Cluster
Heterologous expression of the entire biosynthetic gene cluster in a well-characterized host strain, such as Streptomyces coelicolor or Streptomyces lividans, can confirm the cluster's role in kigamicin production and facilitate pathway engineering.[19][20][21][22]
Workflow for Heterologous Expression
Protocol:
-
Genomic Library Construction: Isolate high-molecular-weight genomic DNA from A. regifaucium. Partially digest the DNA and ligate the fragments into a suitable cosmid or Bacterial Artificial Chromosome (BAC) vector. Package the ligation mixture into lambda phage particles and transduce an E. coli host to generate the library.
-
Library Screening: Design and label DNA probes based on conserved sequences of type II PKS genes (e.g., KSα). Use these probes to screen the genomic library by colony hybridization to identify clones containing the putative kigamicin gene cluster.
-
Clone Characterization: Isolate the positive clones and characterize them by restriction mapping and sequencing to confirm they contain the entire biosynthetic gene cluster.
-
Intergeneric Conjugation: Introduce the cosmid/BAC containing the gene cluster into a suitable Streptomyces heterologous host strain (e.g., S. lividans TK24) via triparental mating with an E. coli strain carrying a helper plasmid.
-
Fermentation and Analysis: Cultivate the transconjugant Streptomyces strain in various production media. Extract the secondary metabolites from the culture broth and mycelium and analyze by HPLC-MS to detect the production of kigamicins.
Purification and In Vitro Characterization of Biosynthetic Enzymes
To elucidate the specific function of individual enzymes in the pathway, they can be overexpressed, purified, and characterized in vitro.[23][24]
Protocol for Enzyme Purification (His-tag):
-
Gene Cloning and Expression: Amplify the gene of interest from A. regifaucium genomic DNA and clone it into an E. coli expression vector with an N- or C-terminal polyhistidine (His)-tag. Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Protein Expression: Grow the E. coli culture to mid-log phase and induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Cell Lysis and Purification: Harvest the cells, resuspend them in lysis buffer, and lyse them by sonication. Clarify the lysate by centrifugation and apply the supernatant to a nickel-nitrilotriacetic acid (Ni-NTA) affinity column.
-
Elution and Dialysis: Wash the column with wash buffer to remove non-specifically bound proteins. Elute the His-tagged protein with elution buffer containing a high concentration of imidazole. Dialyze the purified protein against a suitable storage buffer.
-
Enzyme Assays: Use the purified enzyme in in vitro assays with the appropriate substrates to determine its catalytic activity and kinetic parameters. For example, a purified glycosyltransferase can be incubated with the kigamicin aglycone and a specific NDP-sugar to confirm its glycosylation activity.
LC-MS/MS Analysis of Kigamicins and Biosynthetic Intermediates
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the detection, identification, and quantification of natural products and their biosynthetic intermediates.[25]
Protocol:
-
Sample Preparation: Extract secondary metabolites from the culture broth of A. regifaucium or the heterologous host with an organic solvent (e.g., ethyl acetate). Evaporate the solvent and redissolve the extract in a suitable solvent (e.g., methanol) for LC-MS analysis.
-
LC Separation: Separate the components of the extract on a reverse-phase C18 HPLC column using a gradient of water and acetonitrile, both typically containing a small amount of formic acid to improve ionization.
-
MS/MS Analysis: Analyze the eluent from the HPLC by electrospray ionization (ESI) tandem mass spectrometry. Acquire full scan MS data to identify the molecular ions of interest and product ion scans (MS/MS) to obtain fragmentation patterns for structural elucidation.
-
Data Analysis: Compare the retention times and mass spectra of the detected compounds with those of authentic kigamicin standards, if available. For unknown intermediates, the fragmentation patterns can provide clues to their structures.
Conclusion
The biosynthesis of this compound in Amycolatopsis regifaucium presents a fascinating example of type II polyketide synthesis. While the specific genetic details of the biosynthetic gene cluster are yet to be fully disclosed, this guide provides a robust framework for its investigation. The proposed hypothetical pathway, based on well-understood analogous systems, offers a roadmap for targeted genetic and biochemical studies. The detailed experimental protocols provided herein represent the current state-of-the-art for the characterization of actinomycete secondary metabolite pathways. Further research, including the complete sequencing and annotation of the kigamicin gene cluster and the functional characterization of its constituent enzymes, will undoubtedly provide deeper insights into the intricate biochemistry of this potent antibiotic and pave the way for the engineered biosynthesis of novel, clinically valuable analogs.
References
- 1. actamicro.ijournals.cn [actamicro.ijournals.cn]
- 2. Isolation, Biosynthesis, and Biological Activity of Polycyclic Xanthones From Actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio-conferences.org [bio-conferences.org]
- 4. Genetics and Genomics of the Genus Amycolatopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Isolation, Biosynthesis, and Biological Activity of Polycyclic Xanthones From Actinomycetes [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Actinomycete-Derived Polyketides as a Source of Antibiotics and Lead Structures for the Development of New Antimicrobial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CRISPR/Cas9-mediated genome editing in vancomycin-producing strain Amycolatopsis keratiniphila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. New insights into bacterial type II polyketide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of Unique Type II Polyketide Synthase Genes in Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Polyketide synthesis cyclase family - Wikipedia [en.wikipedia.org]
- 14. Iterative type II polyketide synthases, cyclases and ketoreductases exhibit context-dependent behavior in the biosynthesis of linear and angular decapolyketides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Construction of desosamine containing polyketide libraries using a glycosyltransferase with broad substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Functional Characterization of UDP-Glycosyltransferases Involved in Anti-viral Lignan Glycosides Biosynthesis in Isatis indigotica [frontiersin.org]
- 17. Frontiers | CRISPR/Cas9-mediated genome editing in vancomycin-producing strain Amycolatopsis keratiniphila [frontiersin.org]
- 18. CRISPR/Cas9-mediated genome editing in vancomycin-producing strain Amycolatopsis keratiniphila - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Streptomyces as a versatile host platform for heterologous production of microbial natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/D5NP00036J [pubs.rsc.org]
- 20. Recent Advances in the Heterologous Biosynthesis of Natural Products from Streptomyces | MDPI [mdpi.com]
- 21. Streptomycetes: Surrogate Hosts for the Genetic Manipulation of Biosynthetic Gene Clusters and Production of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Streptomyces coelicolor as an expression host for heterologous gene clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Heterologous expression, purification, and characterization of type II polyketide acyl carrier proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. mdpi.com [mdpi.com]
The Anti-Austerity Mechanism of Kigamicin C in Cancer Cells: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kigamicin C, a member of the kigamicin family of antibiotics, represents a novel class of anti-cancer agent. These compounds exhibit a unique "anti-austerity" mechanism, demonstrating preferential cytotoxicity towards cancer cells under nutrient-deprived conditions, a state common within the tumor microenvironment. This technical guide synthesizes the current understanding of the mechanism of action of this compound and its close analogs, focusing on the molecular pathways and cellular responses that contribute to their anti-tumor activity. While specific data for this compound is limited, insights from studies on the more extensively characterized Kigamicin D and the structurally related Kinamycin C provide a foundational framework for its potential therapeutic application.
Introduction: The Anti-Austerity Strategy in Cancer Therapy
Solid tumors often outgrow their vascular supply, leading to a microenvironment characterized by hypoxia and nutrient deprivation. To survive these harsh conditions, cancer cells activate specific signaling pathways that promote tolerance to metabolic stress, a phenomenon termed "austerity." The kigamicins, including this compound, were discovered through a screening strategy designed to identify compounds that selectively target this austerity mechanism. These molecules exhibit significantly enhanced cytotoxicity against cancer cells in nutrient-starved environments compared to nutrient-rich conditions, suggesting a novel therapeutic window for targeting the metabolic vulnerabilities of tumors.
Cytotoxic Activity of Kigamicins
| Compound | Cell Line | Condition | IC50 | Reference |
| Kigamicin D | Various mouse tumor cell lines | Normal | ~1 µg/ml | [2] |
| Kigamicin (KGM) | Human myeloma cells | Nutrient-rich | ~100 nM (CC50) | [3] |
Note: The study on human myeloma cells refers to the compound as "Kigamicin (KGM)" without specifying the analogue.
Core Mechanism of Action: Insights from Kigamicin Analogs
The primary mechanism of action of the kigamicins appears to be the disruption of key survival signaling pathways that are activated in response to metabolic stress. The most well-documented of these is the PI3K/Akt pathway.
Inhibition of the Akt Signaling Pathway
Studies on Kigamicin D have demonstrated its ability to block the activation of Akt (also known as protein kinase B) that is induced by nutrient starvation.[4] Akt is a critical node in a signaling cascade that promotes cell survival, proliferation, and metabolic adaptation. By inhibiting Akt phosphorylation, Kigamicin D effectively dismantles a key defense mechanism of cancer cells against nutrient deprivation.
A study on an unspecified kigamicin compound in human myeloma cells further supports the involvement of this pathway, showing inhibition of phosphorylated Akt (p-AKT) even in nutrient-rich conditions. This suggests that while the preferential cytotoxicity is observed under starvation, the molecular targets of kigamicins are fundamental survival kinases.
Induction of Cell Death: Apoptosis and Necrosis
The cellular outcome of kigamicin treatment appears to be cell-type dependent, with evidence for both apoptosis and necrosis.
-
Apoptosis: The related compound, Kinamycin C, has been shown to induce a rapid apoptotic response in K562 leukemia cells. The proposed mechanism for Kinamycins involves the inhibition of the catalytic decatenation activity of DNA topoisomerase IIα, although they do not act as topoisomerase II poisons. It is hypothesized that they may target critical protein sulfhydryl groups.
-
Necrosis: In human myeloma cells, an unspecified kigamicin was found to induce necrosis. This was accompanied by the inhibition of key cell cycle and signaling proteins, including Cyclin D1, p21, and phosphorylated ERK (p-ERK), in addition to p-Akt.
The convergence of these findings suggests that this compound likely induces cell death by disrupting multiple survival and proliferation pathways, with the specific mode of cell death potentially varying between different cancer types.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathways affected by kigamicins and a general experimental workflow for investigating their mechanism of action.
Caption: Proposed signaling pathway of this compound in cancer cells.
References
- 1. Kigamicins, Novel Antitumor Antibiotics [jstage.jst.go.jp]
- 2. Kigamicins, novel antitumor antibiotics. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of necrosis in human myeloma cells by kigamicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kigamicin D, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells' tolerance to nutrient starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Selective Cytotoxicity of Kigamicin C in Nutrient-Deprived Conditions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kigamicin C, an antitumor antibiotic, exhibits pronounced selective cytotoxicity against cancer cells under nutrient-deprived conditions, a state that mimics the tumor microenvironment. This phenomenon, termed "anti-austerity," presents a promising strategy for cancer therapy. This technical guide provides a comprehensive overview of the core mechanisms, quantitative data, and detailed experimental protocols related to the action of this compound. The primary mechanism of action involves the inhibition of the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation, which is often hyperactivated in cancer cells to withstand nutrient-poor environments. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and potentially exploit the unique properties of this compound for therapeutic purposes.
Introduction
Solid tumors often outgrow their blood supply, leading to a microenvironment characterized by hypoxia and nutrient deprivation. Cancer cells adapt to these harsh conditions by activating pro-survival signaling pathways, a phenomenon known as "austerity." The ability to target this tolerance to nutrient starvation is a novel and promising approach in cancer therapy. Kigamicins, a class of novel antitumor antibiotics discovered from the culture broth of Amycolatopsis sp., have been identified as potent "anti-austerity" agents. Among them, this compound has demonstrated significant selective cytotoxicity against cancer cells, particularly pancreatic cancer cells, under nutrient-starved conditions.
This guide will delve into the specifics of this compound's selective cytotoxicity, focusing on the underlying molecular mechanisms, quantitative efficacy, and the experimental methodologies used to elucidate its function.
Quantitative Data on this compound Cytotoxicity
The selective cytotoxic effect of this compound is most evident when comparing its activity in nutrient-rich versus nutrient-deprived media. The following tables summarize the available quantitative data, primarily from studies on the PANC-1 human pancreatic cancer cell line.
Table 1: Comparative Cytotoxicity of this compound in PANC-1 Cells
| Condition | Metric | Value | Reference |
| Nutrient-Deprived Medium | Relative Potency | ~100-fold more potent than in normal culture | [1][2] |
| Nutrient-Rich Medium (DMEM) | Relative Potency | Baseline | [1][2] |
Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway
The primary molecular mechanism underlying the selective cytotoxicity of this compound in nutrient-deprived conditions is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[3] This pathway is a crucial mediator of cell survival, proliferation, and metabolism. In nutrient-starved cancer cells, the PI3K/Akt pathway is often upregulated to promote survival. Kigamicin D, a closely related analogue, has been shown to block the activation of Akt that is induced by nutrient starvation.
The PI3K/Akt/mTOR Signaling Cascade
The PI3K/Akt/mTOR pathway is a central regulator of cellular processes. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn recruits and activates Akt. Activated Akt then phosphorylates a multitude of downstream targets, including mTOR, which promotes protein synthesis and cell growth, and inhibits apoptosis.
Downstream Effects of Akt Inhibition
Inhibition of Akt by this compound is hypothesized to lead to several downstream effects that contribute to its cytotoxic action, particularly in nutrient-deprived cells:
-
Induction of Apoptosis: By inhibiting the anti-apoptotic function of Akt, this compound likely promotes programmed cell death in cancer cells that are already under stress from nutrient deprivation.
-
Cell Cycle Arrest: Akt is known to regulate cell cycle progression through proteins like Cyclin D1 and p21. Inhibition of Akt could lead to a decrease in Cyclin D1 and an increase in the cell cycle inhibitor p21, resulting in cell cycle arrest.
-
Inhibition of Protein Synthesis: Through the inhibition of the downstream effector mTOR, Akt inhibition would lead to a reduction in protein synthesis, further hampering the survival of cancer cells.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the selective cytotoxicity of this compound.
General Experimental Workflow
The following diagram illustrates a typical workflow for investigating the effects of this compound.
Protocol for Nutrient-Deprived Cell Culture
Objective: To create a nutrient-starved environment to mimic the tumor microenvironment.
Materials:
-
PANC-1 human pancreatic cancer cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) (Nutrient-Rich Medium)
-
Nutrient-Deprived Medium (NDM): DMEM without glucose, supplemented with 10% dialyzed FBS. Alternatively, for complete starvation, use a basal medium without glucose, amino acids, and serum.
-
Phosphate-Buffered Saline (PBS)
-
6-well or 96-well cell culture plates
Procedure:
-
Seed PANC-1 cells in a culture plate with nutrient-rich DMEM and allow them to adhere and grow to 70-80% confluency.
-
Aspirate the nutrient-rich medium.
-
Wash the cells twice with sterile PBS to remove any residual nutrients.
-
Add the prepared Nutrient-Deprived Medium (NDM) to the cells.
-
Incubate the cells in the NDM for a predetermined period (e.g., 24 hours) before adding the test compound.
Protocol for WST-8 Cytotoxicity Assay
Objective: To quantify the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cells cultured in 96-well plates under nutrient-rich and nutrient-deprived conditions
-
This compound stock solution
-
WST-8 reagent (e.g., Cell Counting Kit-8)
-
Microplate reader
Procedure:
-
After the pre-incubation period in the respective media, add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for the desired treatment duration (e.g., 24-48 hours).
-
Add 10 µL of WST-8 solution to each well.
-
Incubate the plates for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
Protocol for Annexin V/PI Staining for Necrosis/Apoptosis
Objective: To differentiate between viable, apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
Cells cultured in 6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat the cells with this compound at the desired concentration and for the specified time.
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol for Western Blot Analysis of Akt Phosphorylation
Objective: To determine the effect of this compound on the phosphorylation status of Akt.
Materials:
-
Cells cultured in 6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound.
-
Lyse the cells on ice and collect the protein lysate.
-
Determine the protein concentration of each sample.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for total Akt and β-actin for normalization.
Conclusion
This compound represents a promising class of anti-cancer agents that exploit the metabolic vulnerability of cancer cells in the nutrient-deprived tumor microenvironment. Its selective cytotoxicity, mediated through the inhibition of the critical PI3K/Akt survival pathway, offers a targeted approach to cancer therapy. The experimental protocols detailed in this guide provide a robust framework for further investigation into the therapeutic potential of this compound and other anti-austerity compounds. Further research is warranted to elucidate the full spectrum of its molecular targets and to translate these preclinical findings into clinical applications.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Kigamicins, novel antitumor antibiotics. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kigamicin D, a novel anticancer agent based on a new anti‐austerity strategy targeting cancer cells' tolerance to nutrient starvation - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Biological Activity of Kigamicin C against MRSA
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Kigamicin C, a member of the novel antitumor antibiotic family of kigamicins, has demonstrated notable biological activity against Gram-positive bacteria, including the clinically significant pathogen Methicillin-resistant Staphylococcus aureus (MRSA). This technical guide provides a comprehensive overview of the currently available data on the anti-MRSA activity of this compound, including quantitative data, detailed experimental protocols for antimicrobial susceptibility testing, and a discussion of the potential, yet currently unelucidated, mechanism of action. The information is presented to support further research and development efforts in the exploration of this compound as a potential therapeutic agent against MRSA infections.
Quantitative Assessment of Anti-MRSA Activity
The initial discovery of the kigamicin family of compounds (A-E) revealed their potent antimicrobial properties against a range of Gram-positive bacteria. While specific Minimum Inhibitory Concentration (MIC) data for individual kigamicins against MRSA are not detailed in the primary discovery publication, a subsequent review of secondary metabolites from Amycolatopsis species has provided valuable quantitative insights.
A study on the secondary metabolites of Amycolatopsis sp. ML630-mF1, the producing organism of kigamicins, reported that Kigamicins A-E exhibited potent activity against Methicillin-resistant Staphylococcus aureus (MRSA). The half-maximal inhibitory concentration (IC50) values for this group of compounds were found to be in the range of 0.03–0.22 µM. It is important to note that this range represents the activity of the kigamicin complex (A-E) and not individually for this compound.
Table 1: Anti-MRSA Activity of Kigamicin Complex (A-E)
| Compound Class | Test Organism | Activity Metric | Value Range |
| Kigamicins (A-E) | Methicillin-resistant Staphylococcus aureus (MRSA) | IC50 | 0.03–0.22 µM |
Further research is required to determine the specific MIC of this compound against various MRSA strains to fully understand its potency and potential clinical utility.
Experimental Protocols
The following section details the standardized methodologies for determining the antimicrobial susceptibility of MRSA to compounds like this compound. These protocols are based on established microbiological techniques.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO, and serially diluted)
-
Methicillin-resistant Staphylococcus aureus (MRSA) strain (e.g., ATCC 43300)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or microplate reader (optional, for quantitative assessment)
-
Positive control (e.g., vancomycin)
-
Negative control (broth only)
-
Solvent control (broth with the highest concentration of the solvent used to dissolve this compound)
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the MRSA strain.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Plate Preparation:
-
Prepare serial two-fold dilutions of this compound in CAMHB in the wells of a 96-well microtiter plate. The concentration range should be sufficient to determine the MIC.
-
Add the prepared MRSA inoculum to each well containing the diluted compound.
-
Include positive, negative, and solvent controls on each plate.
-
-
Incubation:
-
Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the MRSA strain. This can be assessed visually or by measuring the optical density using a microplate reader.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound against MRSA.
Caption: Workflow for MIC Determination of this compound against MRSA.
Mechanism of Action and Signaling Pathways (Hypothetical)
The precise mechanism by which this compound exerts its antimicrobial effect on MRSA has not yet been elucidated in the scientific literature. However, based on the general mechanisms of other antimicrobial agents and the complex structure of the kigamicins, several potential targets can be hypothesized.
Potential Mechanisms of Action
Given that many antibiotics targeting Gram-positive bacteria interfere with essential cellular processes, potential mechanisms for this compound could include:
-
Inhibition of Cell Wall Synthesis: Targeting the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.
-
Inhibition of Protein Synthesis: Interfering with ribosomal function and the translation of essential proteins.
-
Inhibition of Nucleic Acid Synthesis: Disrupting the replication or transcription of bacterial DNA.
-
Disruption of Cell Membrane Integrity: Causing depolarization or pore formation in the bacterial cell membrane.
Further research, including macromolecular synthesis assays and identification of binding partners, is necessary to determine the specific molecular target(s) of this compound in MRSA.
Hypothetical Signaling Pathway Inhibition
Should this compound be found to inhibit a key enzymatic process in MRSA, it could disrupt a critical signaling pathway. For instance, if it were to inhibit an enzyme involved in cell wall precursor synthesis, the logical flow of this pathway would be interrupted.
The following diagram illustrates a hypothetical scenario where this compound inhibits a key kinase involved in a signal transduction pathway leading to a cellular response in MRSA.
Caption: Hypothetical Inhibition of a MRSA Signaling Pathway by this compound.
Conclusion and Future Directions
This compound, as part of the broader kigamicin family, demonstrates promising in vitro activity against MRSA. The available IC50 data suggests that it is a potent antimicrobial agent. However, to advance its potential as a therapeutic candidate, several key areas require further investigation:
-
Determination of Specific MIC Values: Establishing the precise MIC of this compound against a panel of clinically relevant MRSA strains, including vancomycin-intermediate and vancomycin-resistant isolates, is crucial.
-
Elucidation of the Mechanism of Action: Identifying the specific molecular target and mechanism of action will provide a deeper understanding of its antimicrobial properties and potential for resistance development.
-
In Vivo Efficacy and Toxicity: Preclinical studies in animal models of MRSA infection are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.
-
Structure-Activity Relationship Studies: Investigating the structure-activity relationships of the kigamicin scaffold could lead to the design of more potent and selective derivatives.
The information presented in this technical guide serves as a foundation for these future research endeavors, highlighting both the potential of this compound and the critical knowledge gaps that need to be addressed.
Physicochemical Properties of Kigamicin C: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kigamicin C is a member of the kigamicin family of antibiotics, a group of potent antitumor agents isolated from the actinomycete Amycolatopsis sp.[1]. These compounds have garnered significant interest due to their selective cytotoxicity against cancer cells under nutrient-deprived conditions, a characteristic property of the tumor microenvironment. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, including its structural characteristics, spectral data, and solubility. Detailed methodologies for its isolation and purification, as well as for assessing its biological activity, are also presented. Furthermore, this guide visualizes the proposed signaling pathway and experimental workflows to facilitate a deeper understanding of its mechanism of action and practical application in research and drug development.
Physicochemical Properties
This compound is a complex polycyclic molecule with a unique aglycone core and a sugar moiety. Its physicochemical properties have been determined through a combination of spectroscopic analysis and other analytical techniques.
Tabulated Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₄₁H₄₇NO₁₆ | [Journal of Antibiotics, 2003] |
| Molecular Weight | 809.81 g/mol | [Journal of Antibiotics, 2003] |
| Appearance | Pale yellow powder | [BOC Sciences] |
| Melting Point | 210-212 °C | [BOC Sciences] |
| Solubility | Soluble in ethanol, methanol, DMSO, and DMF | [BOC Sciences] |
| Source Organism | Amycolatopsis sp. (Strain ML630-mF1) | [Journal of Antibiotics, 2003] |
Spectral Data
The structural elucidation of this compound was accomplished through extensive spectroscopic analysis. While the raw spectral data is detailed in the primary literature, this section provides a summary of the key spectroscopic techniques used.
| Spectroscopic Technique | Description |
| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR spectroscopy were instrumental in determining the complex carbon and proton framework of the molecule, including the stereochemistry. |
| Infrared (IR) Spectroscopy | IR spectroscopy was used to identify the presence of key functional groups within the this compound structure, such as hydroxyl, carbonyl, and ether linkages. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | UV-Vis spectroscopy provided information about the electronic transitions within the molecule, confirming the presence of a chromophore. |
| Mass Spectrometry (MS) | High-resolution mass spectrometry was used to determine the exact molecular weight and elemental composition of this compound. |
Experimental Protocols
This section outlines the detailed methodologies for the isolation, purification, and biological evaluation of this compound.
Isolation and Purification of this compound
The following workflow describes the general procedure for obtaining pure this compound from a culture of Amycolatopsis sp.
Caption: Isolation and purification workflow for this compound.
Methodology:
-
Fermentation: Amycolatopsis sp. is cultured in a suitable production medium under optimal conditions to promote the biosynthesis of kigamicins.
-
Extraction: The culture broth is centrifuged to separate the mycelial cake from the supernatant. The mycelium is then extracted with an organic solvent such as acetone or methanol. The resulting extract is concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps for purification. This typically includes:
-
Diaion HP-20 column chromatography: The extract is loaded onto a Diaion HP-20 column and eluted with a stepwise gradient of aqueous acetone or methanol.
-
Silica gel column chromatography: Fractions containing kigamicins are further purified on a silica gel column using a suitable solvent system (e.g., chloroform-methanol gradient).
-
ODS (Octadecylsilane) column chromatography: Further separation is achieved using a reverse-phase ODS column with a methanol-water or acetonitrile-water gradient.
-
Preparative HPLC: The final purification of this compound is performed using preparative reverse-phase high-performance liquid chromatography (HPLC) to yield the pure compound.
-
Cytotoxicity Assay
The selective cytotoxicity of this compound against cancer cells under nutrient-deprived conditions is a key biological feature. The following protocol describes a typical cytotoxicity assay.
Caption: Workflow for assessing the cytotoxicity of this compound.
Methodology:
-
Cell Seeding: Pancreatic cancer cells (e.g., PANC-1) are seeded into 96-well microplates at an appropriate density.
-
Culture Conditions: The cells are cultured in two different media: a standard nutrient-rich medium and a nutrient-deprived medium (e.g., glucose-free or serum-deprived medium).
-
Treatment: Serial dilutions of this compound are added to the wells of both the nutrient-rich and nutrient-deprived plates.
-
Incubation: The plates are incubated for a specified period (e.g., 48 to 72 hours) to allow the compound to exert its effect.
-
Viability Assay: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 (2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt) assay.
-
Data Analysis: The absorbance is measured using a microplate reader, and the half-maximal inhibitory concentration (IC₅₀) values are calculated for both nutrient conditions to determine the selective cytotoxicity.
Antimicrobial Activity Assay
This compound exhibits activity against Gram-positive bacteria. A standard method to determine its antimicrobial potency is the broth microdilution assay.
Methodology:
-
Bacterial Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) is prepared in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Serial Dilution: this compound is serially diluted in the broth medium in a 96-well microplate.
-
Inoculation: The bacterial inoculum is added to each well containing the serially diluted compound.
-
Incubation: The microplate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of this compound that completely inhibits the visible growth of the bacterium.
Mechanism of Action and Signaling Pathway
Studies on the closely related Kigamicin D have shown that its selective cytotoxicity under nutrient starvation is mediated through the inhibition of the Akt signaling pathway. It is hypothesized that this compound acts through a similar mechanism.
Caption: Proposed mechanism of action for this compound.
Under conditions of nutrient starvation, cancer cells often upregulate survival pathways, including the PI3K/Akt pathway. Activation of PI3K leads to the phosphorylation of Akt, which in turn promotes cell survival and proliferation by phosphorylating various downstream effector proteins. This compound is proposed to inhibit the activation of Akt, thereby blocking this crucial survival pathway and leading to selective cell death in the nutrient-deprived tumor microenvironment.
Conclusion
This compound is a promising antitumor antibiotic with a unique mode of action. Its distinct physicochemical properties and potent biological activity make it a valuable subject for further research and development in the field of oncology. The experimental protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource for scientists working to unravel the full therapeutic potential of this fascinating natural product.
References
An In-depth Technical Guide to Kigamicin C Analogues and Their Natural Sources
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kigamicins are a family of novel antitumor antibiotics produced by actinomycetes. This technical guide provides a comprehensive overview of Kigamicin C and its analogues, detailing their natural sources, chemical structures, and biological activities. A key focus is their selective cytotoxicity against cancer cells under nutrient-deprived conditions, a promising strategy in anticancer drug development. This document summarizes quantitative biological data, outlines experimental methodologies for their isolation and characterization, and visualizes their proposed mechanism of action through signaling pathway diagrams.
Introduction
The Kigamicin family, comprising Kigamicins A, B, C, D, and E, represents a unique class of polycyclic xanthone (B1684191) antibiotics.[1] These compounds have garnered significant interest due to their potent and selective cytotoxic effects on cancer cells, particularly pancreatic cancer, under conditions of nutrient starvation.[2][3] This "anti-austerity" strategy targets the metabolic adaptations of tumor cells in the harsh microenvironment of a solid tumor.[2] Additionally, Kigamicins exhibit antimicrobial activity against Gram-positive bacteria.[3] This guide serves as a technical resource for researchers engaged in natural product chemistry, oncology, and antibiotic drug discovery.
Natural Sources and Isolation
Kigamicins are secondary metabolites produced by actinomycetes. The primary identified producing organisms are:
-
Amycolatopsis sp. ML630-mF1 : This strain was the original source from which Kigamicins A, B, C, D, and E were first discovered.
-
Amycolatopsis regifaucium : This novel species has also been identified as a producer of Kigamicins.
Fermentation and Isolation Protocol
While specific, detailed protocols for the industrial-scale production and purification of Kigamicins are proprietary, a general methodology based on published literature can be outlined.
2.1.1. Fermentation: A seed culture of Amycolatopsis sp. is prepared and used to inoculate a suitable production medium. The fermentation is carried out under controlled conditions of temperature, pH, and aeration to optimize the yield of Kigamicins.
2.1.2. Extraction and Purification: The fermentation broth is harvested and subjected to solvent extraction to isolate the crude mixture of Kigamicins. This is followed by a series of chromatographic purification steps, such as silica (B1680970) gel chromatography and high-performance liquid chromatography (HPLC), to separate the individual Kigamicin analogues.
Chemical Structure and Physicochemical Properties
Kigamicins share a unique and complex aglycone core: a fused octacyclic ring system that includes an oxazolidine (B1195125) ring. The individual analogues are distinguished by the composition of the sugar chain attached to this aglycone. The sugars identified in the Kigamicin family are amicetose (B1208693) and oleandrose.
Table 1: Physicochemical Properties of this compound and D
| Property | This compound | Kigamicin D |
| Molecular Formula | C41H47NO16 | C48H59NO19 |
| Molecular Weight | 809.8 g/mol | 958.0 g/mol |
| Appearance | Yellow powder | Yellow powder |
| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol | Not explicitly stated |
Biological Activity
Antitumor Activity
The most notable biological activity of Kigamicins is their selective cytotoxicity towards cancer cells under nutrient-deprived conditions. This effect is particularly pronounced in pancreatic cancer cell lines.
Table 2: In Vitro Cytotoxicity of Kigamicin D against PANC-1 Human Pancreatic Cancer Cells
| Cell Line | Condition | IC50 (µg/mL) | Reference |
| PANC-1 | Nutrient-Rich (DMEM) | >10 | |
| PANC-1 | Nutrient-Deprived (NDM) | ~0.1 | |
| PrS (normal) | Nutrient-Rich (DMEM) | >10 | |
| PrS (normal) | Nutrient-Deprived (NDM) | >10 | |
| NHLF (normal) | Nutrient-Rich (DMEM) | >10 | |
| NHLF (normal) | Nutrient-Deprived (NDM) | >10 |
Kigamicin D has also been shown to inhibit the growth of various mouse tumor cell lines with an IC50 of approximately 1 µg/mL.
Antimicrobial Activity
Kigamicins exhibit activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Table 3: Minimum Inhibitory Concentrations (MIC) of this compound
| Bacterial Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus Smith | 0.05 | |
| Staphylococcus aureus 209P | 0.05 | |
| Staphylococcus aureus (MRSA) | 0.05 - 0.2 | |
| Micrococcus luteus PCI1001 | 0.05 | |
| Bacillus subtilis PCI219 | 0.2 |
Mechanism of Action
The selective anti-austerity activity of Kigamicins is linked to their ability to interfere with the survival pathways that cancer cells activate in nutrient-poor environments.
Inhibition of the PI3K/Akt Signaling Pathway
Studies on Kigamicin D have revealed that it blocks the activation of Akt (also known as protein kinase B or PKB), a key serine/threonine kinase in the PI3K/Akt signaling pathway. This pathway is crucial for cell survival, proliferation, and metabolism, and its upregulation is a common feature of cancer cells, enabling them to withstand metabolic stress. By inhibiting Akt activation, Kigamicin D effectively undermines the cancer cells' ability to tolerate nutrient starvation, leading to apoptosis.
Experimental Protocols
Characterization of Kigamicins
The structures of the Kigamicin analogues have been elucidated using a combination of spectroscopic techniques.
6.1.1. Mass Spectrometry: High-resolution mass spectrometry (HRMS) is employed to determine the molecular formula of each Kigamicin analogue.
6.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments, including 1H, 13C, and 2D NMR (e.g., COSY, HSQC, HMBC), are utilized to elucidate the complex polycyclic structure of the aglycone and to determine the identity and linkage of the sugar moieties.
In Vitro Cytotoxicity Assay
The selective cytotoxicity of Kigamicins is typically assessed using a cell viability assay, such as the Alamar Blue assay.
-
Cell Culture: Cancer cell lines (e.g., PANC-1) and normal cell lines are cultured in both standard nutrient-rich medium (e.g., DMEM with 10% FCS) and a nutrient-deprived medium (NDM).
-
Treatment: Cells are treated with a range of concentrations of the Kigamicin analogue for a specified period (e.g., 24 hours).
-
Viability Assessment: A viability reagent (e.g., Alamar Blue) is added to the cells, and the absorbance or fluorescence is measured to determine the percentage of viable cells relative to an untreated control.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves for each cell line and condition.
Conclusion and Future Perspectives
The Kigamicin family of natural products presents a promising avenue for the development of novel anticancer therapeutics. Their unique mode of action, targeting the metabolic vulnerabilities of cancer cells in the nutrient-scarce tumor microenvironment, offers a potential advantage over conventional chemotherapies. Further research is warranted to fully elucidate the structure-activity relationships within the Kigamicin family, to optimize their pharmacokinetic properties, and to explore their efficacy in a broader range of cancer types. The development of synthetic routes to the Kigamicin core structure will also be crucial for generating novel analogues with improved therapeutic potential.
References
- 1. Human pancreatic cancer cells under nutrient deprivation are vulnerable to redox system inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kigamicin D, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells' tolerance to nutrient starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kigamicins, novel antitumor antibiotics. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kigamicins, a family of novel antibiotics isolated from the fermentation broth of Amycolatopsis sp., have demonstrated significant antitumor properties. This technical guide provides an in-depth analysis of the antitumor spectrum of Kigamicin C and its related compounds, with a particular focus on their unique mode of action, which is pronounced under nutrient-deprived conditions characteristic of the tumor microenvironment. This document summarizes the available quantitative data on their cytotoxic activities, details relevant experimental protocols, and visualizes the key signaling pathways involved in their mechanism of action.
Introduction
The Kigamicin family, comprising Kigamicins A, B, C, D, and E, represents a promising class of antitumor agents.[1][2] These compounds exhibit a unique selective cytotoxicity against cancer cells, particularly under conditions of nutrient starvation.[1] This characteristic makes them highly relevant for targeting solid tumors where nutrient and oxygen supply are often limited. Among the family, Kigamicin D has been the most extensively studied, showing potent activity against various cancer cell lines, especially pancreatic cancer.[1][3] The proposed mechanism of action involves the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell survival and proliferation that is frequently dysregulated in cancer.[4][5] This guide will synthesize the current knowledge on the antitumor spectrum and mechanism of this compound and its congeners.
Quantitative Antitumor Activity
The antitumor activity of Kigamicins has been evaluated against several cancer cell lines. The available data, primarily for Kigamicin D, demonstrates potent cytotoxicity, which is significantly enhanced under nutrient-deprived conditions.
Table 1: In Vitro Cytotoxicity of Kigamicin D
| Compound | Cell Line | Cancer Type | Condition | IC50 (µg/mL) | Reference |
| Kigamicin D | PANC-1 | Pancreatic Cancer | Nutrient-Rich | >10 | [1] |
| Kigamicin D | PANC-1 | Pancreatic Cancer | Nutrient-Deprived | ~0.1 | [1] |
| Kigamicin D | Various Mouse Tumor Cell Lines | Various | Not Specified | ~1 | [1] |
| Kigamicin D | LX-1 | Lung Cancer | Not Specified | Weak Activity | [3] |
| Kigamicin D | DMS-273 | Lung Cancer | Not Specified | Weak Activity | [3] |
| Kigamicin D | DLD-1 | Colon Cancer | Not Specified | No Effect | [3] |
| Kigamicin D | colon26 | Colon Cancer | Not Specified | Weak Activity | [3] |
Note: Data for Kigamicins A, B, C, and E are limited in the public domain. The primary screening indicated that Kigamicins A, B, C, and D all inhibit PANC-1 cell survival at much lower concentrations under nutrient starvation compared to normal culture conditions.[1]
Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway
The primary mechanism underlying the antitumor activity of Kigamicins is the inhibition of the PI3K/Akt/mTOR signaling pathway, particularly the suppression of Akt activation, which is crucial for cancer cell survival under nutrient stress.[4]
Signaling Pathway Diagram
The following diagram illustrates the putative mechanism of action of this compound and its related compounds on the PI3K/Akt/mTOR signaling pathway.
Caption: Putative signaling pathway of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of Kigamicin's antitumor activity.
Cell Viability Assay under Nutrient-Deprived Conditions
This protocol is based on the Alamar Blue assay, a common method for assessing cell viability.
Objective: To determine the half-maximal inhibitory concentration (IC50) of Kigamicins on cancer cells under normal and nutrient-deprived conditions.
Materials:
-
Cancer cell lines (e.g., PANC-1)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Nutrient-deprived medium (e.g., DMEM without glucose, amino acids, and serum, supplemented with 0.5% BSA)
-
Kigamicin compounds (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
Alamar Blue reagent
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in complete growth medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment (Nutrient-Rich):
-
Prepare serial dilutions of the Kigamicin compounds in complete growth medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with DMSO).
-
-
Compound Treatment (Nutrient-Deprived):
-
Prepare serial dilutions of the Kigamicin compounds in nutrient-deprived medium.
-
Wash the cells once with PBS.
-
Remove the PBS and add 100 µL of the nutrient-deprived medium containing the different concentrations of the compounds. Include a vehicle control.
-
-
Incubation: Incubate the plates for 24-72 hours at 37°C in a 5% CO₂ incubator.
-
Alamar Blue Assay:
-
Data Analysis:
-
Subtract the background fluorescence (wells with medium and Alamar Blue only).
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 values by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.[11][12][13][14]
-
Experimental Workflow Diagram
Caption: Workflow for cell viability assay.
Conclusion
This compound and its related compounds, particularly Kigamicin D, exhibit a promising antitumor spectrum characterized by selective cytotoxicity towards cancer cells in nutrient-deprived environments. Their mechanism of action, centered on the inhibition of the Akt signaling pathway, offers a targeted approach to exploit the metabolic vulnerabilities of tumors. While the available quantitative data is still somewhat limited, the existing evidence strongly supports further investigation and development of Kigamicins as a novel class of anticancer therapeutics. Future research should focus on elucidating the precise molecular interactions of all Kigamicin congeners with their targets, expanding the evaluation of their efficacy across a broader range of cancer types, and conducting preclinical in vivo studies to validate their therapeutic potential.
References
- 1. Kigamicins, novel antitumor antibiotics. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kigamicins, novel antitumor antibiotics. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor effect of kigamicin D on mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kigamicin D, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells' tolerance to nutrient starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. alamarBlue® Cell Viability Assay Protocol_实验方法 [protocol.everlab.net]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. biopioneer.com.tw [biopioneer.com.tw]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medic.upm.edu.my [medic.upm.edu.my]
- 13. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Kigamicin C: A Technical Guide to a Novel Anti-Austerity Agent for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The tumor microenvironment, characterized by nutrient deprivation and hypoxia, poses a significant challenge to conventional cancer therapies. Cancer cells, however, have evolved mechanisms to tolerate these austere conditions, a phenomenon termed "austerity." The "anti-austerity" strategy aims to identify and develop compounds that selectively target and eliminate these stress-adapted cancer cells. Kigamicins, a family of novel antibiotics, have emerged as promising anti-austerity agents. This technical guide focuses on Kigamicin C, providing a comprehensive overview of its mechanism of action, available data, and the experimental protocols for its investigation as a potential anti-cancer therapeutic. While much of the in-depth research has focused on its analogue, Kigamicin D, the existing data for this compound strongly suggests a similar and potent anti-austerity profile.
The Anti-Austerity Concept in Oncology
Solid tumors frequently outgrow their vascular supply, leading to a microenvironment with limited nutrients and oxygen.[1] To survive, cancer cells activate pro-survival signaling pathways, rendering them resistant to many chemotherapeutic agents that target rapidly proliferating cells.[1] The anti-austerity approach seeks to exploit this adaptation by identifying compounds that are preferentially cytotoxic to cancer cells under nutrient-deprived conditions while sparing healthy cells in nutrient-rich environments.[2][3][4] This strategy offers a novel therapeutic window for targeting the aggressive and resistant cell populations within a tumor.
This compound and the Kigamicin Family
Kigamicins A, B, C, D, and E are a class of novel antitumor antibiotics discovered from the culture broth of Amycolatopsis sp.[5] These compounds exhibit selective cytotoxicity against cancer cells, most notably the PANC-1 human pancreatic cancer cell line, under nutrient-starved conditions.[5] Kigamicins A, B, C, and D have been reported to inhibit the survival of PANC-1 cells at concentrations 100 times lower in nutrient-deprived medium (NDM) compared to normal, nutrient-rich culture medium (DMEM).[5]
Chemical Structure
The stereochemistry of Kigamicins A, C, and D has been elucidated through X-ray crystallographic analysis and degradation studies.[6] These molecules possess a unique and complex fused octacyclic ring system.[7]
Quantitative Data on Anti-Austerity Activity
Table 1: Cytotoxicity of Kigamicins and Other Anti-Austerity Agents
| Compound | Cell Line | Condition | IC50 / PC50 | Reference |
| Kigamicins A, B, C, D | PANC-1 | Nutrient-Deprived vs. Nutrient-Rich | 100-fold more potent in NDM | [5] |
| Kigamicin D | Various mouse tumor cell lines | Not specified | ~1 µg/mL | [5] |
| 5-hydroxy-7-methoxyflavone | PANC-1 | Nutrient-Deprived Medium (NDM) | PC50: 0.8 µM | [8] |
| Ferutinin | PANC-1 | Nutrient-Deprived Medium (NDM) | PC50: 0.72 µM | [9] |
Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway
The primary mechanism underlying the anti-austerity effect of kigamicins is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[2][4][10] This pathway is a critical regulator of cell survival, proliferation, and metabolism and is frequently hyperactivated in cancer cells, contributing to their ability to withstand nutrient starvation.[11][12]
Under nutrient-deprived conditions, cancer cells upregulate the phosphorylation of Akt (at Ser473), which promotes cell survival.[11][12][13] Kigamicin D has been shown to block this starvation-induced activation of Akt.[2][4] By inhibiting this pro-survival pathway, kigamicins render the cancer cells vulnerable to the harsh tumor microenvironment.
Signaling Pathway Diagram
Caption: Proposed mechanism of action of this compound.
Experimental Protocols
The following are synthesized protocols for the investigation of this compound's anti-austerity effects, based on methodologies reported in the literature.[10][14][15][16]
Cell Culture and Reagents
-
Cell Line: PANC-1 human pancreatic cancer cell line.
-
Nutrient-Rich Medium (DMEM): Dulbecco's Modified Eagle Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Nutrient-Deprived Medium (NDM): A basal medium containing only electrolytes and vitamins, according to the DMEM formulation.[14] This can be prepared in-house or sourced from commercial suppliers.
-
This compound: Solubilized in a suitable solvent (e.g., DMSO) to create a stock solution.
Preferential Cytotoxicity Assay (WST-8 Assay)
This assay determines the selective cytotoxicity of this compound under nutrient-deprived conditions.
Caption: Workflow for the preferential cytotoxicity assay.
Western Blot Analysis of Akt Phosphorylation
This protocol is to assess the effect of this compound on the activation of Akt in response to nutrient starvation.
Caption: Workflow for Western blot analysis of Akt phosphorylation.
Future Directions: this compound and Cancer Stem Cells
Cancer Stem Cells (CSCs) are a subpopulation of tumor cells with self-renewal capabilities that are thought to drive tumor initiation, metastasis, and therapy resistance.[17][18] Several signaling pathways, including the PI3K/Akt pathway, are implicated in the maintenance of CSCs.[17] Given that this compound targets this pathway, it is plausible that it may also exert an effect on the viability and self-renewal capacity of CSCs.
Future research should investigate the effects of this compound on:
-
The expression of CSC markers (e.g., CD44, CD133, ALDH1).[19][20]
-
The formation of tumorspheres in vitro, a surrogate measure of self-renewal capacity.
-
The viability of CSC populations isolated from pancreatic tumors.
Targeting CSCs is a critical strategy for overcoming cancer recurrence, and the anti-austerity properties of this compound make it a compelling candidate for such investigations.
Conclusion
This compound represents a promising lead compound in the development of anti-austerity cancer therapies. Its potent and selective cytotoxicity against cancer cells in nutrient-deprived conditions, mediated through the inhibition of the critical PI3K/Akt survival pathway, warrants further investigation. The protocols and data presented in this guide provide a framework for continued research into this compound and its potential to address the significant clinical challenge of therapy-resistant cancers. Further studies to elucidate its precise quantitative activity, explore its effects on cancer stem cells, and evaluate its in vivo efficacy are crucial next steps in its development as a novel anti-cancer agent.
References
- 1. Nicolaioidesin C: An Antiausterity Agent Shows Promising Antitumor Activity in a Pancreatic Cancer Xenograft Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kigamicin D, a novel anticancer agent based on a new anti‐austerity strategy targeting cancer cells' tolerance to nutrient starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kigamicin D, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells' tolerance to nutrient starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kigamicins, novel antitumor antibiotics. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Absolute configuration of kigamicins A, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kigamicins, novel antitumor antibiotics. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Austerity Activity of Thai Medicinal Plants: Chemical Constituents and Anti-Pancreatic Cancer Activities of Kaempferia parviflora - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Human pancreatic cancer cells under nutrient deprivation are vulnerable to redox system inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phosphorylated Akt Protein at Ser473 Enables HeLa Cells to Tolerate Nutrient-Deprived Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phosphorylated Akt Protein at Ser473 Enables HeLa Cells to Tolerate Nutrient-Deprived Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. Ugi Adducts as Novel Anti-austerity Agents against PANC-1 Human Pancreatic Cancer Cell Line: A Rapid Synthetic Approach [jstage.jst.go.jp]
- 17. mdpi.com [mdpi.com]
- 18. neoplasiaresearch.com [neoplasiaresearch.com]
- 19. mdpi.com [mdpi.com]
- 20. Biomarkers of Cancer Stem Cells for Experimental Research and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Dissolving Kigamicin C in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kigamicin C is a novel antitumor antibiotic with selective cytotoxicity against cancer cells, particularly under nutrient-deprived conditions.[1][2] Its unique mechanism of action, which is proposed to involve the blockade of Akt activation, makes it a compound of significant interest in cancer research and drug development.[3] This document provides detailed application notes and protocols for the proper dissolution and use of this compound in in vitro experiments to ensure reliable and reproducible results.
Chemical Properties and Solubility
This compound is a solid compound that is soluble in several organic solvents but has poor solubility in aqueous solutions. Understanding its solubility is critical for preparing stock solutions and subsequent working dilutions for cell-based assays.
Table 1: Solubility and Storage of this compound
| Property | Details | Reference |
| Molecular Formula | C₄₁H₄₇NO₁₆ | [1] |
| Molecular Weight | 809.8 g/mol | [1] |
| Appearance | Solid | [1] |
| Soluble In | Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF), Ethanol, Methanol | [1] |
| Storage | Store as a solid at -20°C. | [1] |
| Stability | Stable for at least 4 years when stored properly as a solid. | [1] |
Experimental Protocols
Preparation of a this compound Stock Solution
Due to its hydrophobic nature, this compound should first be dissolved in an organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the recommended solvent for cell culture applications due to its high solubilizing power and compatibility with most cell lines at low concentrations.
Materials:
-
This compound (solid)
-
Anhydrous/sterile Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
Protocol:
-
Equilibrate: Allow the vial of solid this compound to come to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile environment.
-
Dissolution: Add the appropriate volume of sterile DMSO to achieve the desired stock concentration. A common starting stock concentration is 1-10 mM. For example, to prepare a 10 mM stock solution of this compound (MW: 809.8 g/mol ), dissolve 8.098 mg in 1 mL of DMSO.
-
Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.
Preparation of Working Solutions for Cell-Based Assays
The concentrated DMSO stock solution must be diluted to the final working concentration in cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5%, with 0.1% being ideal for sensitive cell lines.
Protocol:
-
Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Serial Dilution (Recommended): To avoid precipitation of the compound, perform a serial dilution of the stock solution in cell culture medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you can first prepare an intermediate dilution (e.g., 1:100 in media to get 100 µM) and then a final dilution (e.g., 1:10 in media to get 10 µM).
-
Direct Dilution (for lower concentrations): For lower final concentrations, a direct dilution may be possible. Add the required volume of the stock solution to the pre-warmed cell culture medium and mix immediately by gentle pipetting or vortexing.
-
Solvent Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound. This is essential to distinguish the effects of the compound from the effects of the solvent.
-
Immediate Use: Use the freshly prepared working solutions immediately for your experiments.
Table 2: Example Dilution Scheme for this compound
| Stock Concentration | Intermediate Dilution | Final Concentration in Well | Final DMSO Concentration |
| 10 mM in DMSO | 1:100 in media (100 µM) | 10 µM | 0.1% |
| 10 mM in DMSO | 1:200 in media (50 µM) | 5 µM | 0.05% |
| 10 mM in DMSO | 1:1000 in media (10 µM) | 1 µM | 0.01% |
Determining Optimal Working Concentration
The effective concentration of this compound can vary depending on the cell line, experimental conditions (e.g., nutrient-rich vs. nutrient-deprived media), and the endpoint being measured. A related compound, Kigamicin D, has shown an IC50 of approximately 1 µg/mL in various mouse tumor cell lines. Kigamicins A, B, C, and D have been reported to inhibit PANC-1 cell survival at a 100-fold lower concentration under nutrient-starved conditions compared to normal culture.[2]
It is recommended to perform a dose-response experiment to determine the optimal concentration range for your specific experimental setup. A starting range of 0.1 µM to 10 µM is suggested for initial screening.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for In Vitro Studies
The following diagram illustrates the general workflow for preparing and using this compound in cell-based assays.
References
- 1. Kigamicins, novel antitumor antibiotics. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Kigamicin C in Antimicrobial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kigamicins are a group of novel antitumor antibiotics produced by the actinomycete Amycolatopsis sp.[1][2]. Among them, Kigamicin C has demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria[1]. This document provides detailed application notes and protocols for conducting antimicrobial susceptibility testing (AST) with this compound to evaluate its efficacy against various microbial strains. These protocols are foundational and can be adapted for specific research needs.
This compound is an antitumor antibiotic that has been found in A. regifaucium. It is active against various strains of S. aureus, including methicillin-resistant S. aureus (MRSA), as well as M. luteus and B. subtilis, with Minimum Inhibitory Concentrations (MICs) ranging from 0.05-0.2 µg/ml[3].
Principle of Antimicrobial Susceptibility Testing
Antimicrobial susceptibility testing (AST) is performed to determine the effectiveness of an antimicrobial agent against a specific microorganism. The primary goal is to determine the lowest concentration of the drug that inhibits the visible growth of the microorganism, known as the Minimum Inhibitory Concentration (MIC)[4]. Common methods for determining the MIC include broth dilution, agar (B569324) dilution, and disk diffusion[5][6][7].
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound's antimicrobial activity.
| Microorganism | Strain Type | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Staphylococcus aureus | Standard | 0.05 - 0.2 | [3] |
| Staphylococcus aureus | MRSA | 0.05 - 0.2 | [3] |
| Micrococcus luteus | Standard | 0.05 - 0.2 | [3] |
| Bacillus subtilis | Standard | 0.05 - 0.2 | [3] |
Experimental Protocols
Broth Microdilution Method for MIC Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is adapted for this compound.
Materials:
-
This compound
-
Appropriate solvent for this compound (e.g., DMSO, Methanol, Ethanol)[3]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline or broth for inoculum preparation
-
Microplate reader or visual inspection setup
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent to a high concentration (e.g., 1 mg/mL). The solubility of this compound is reported in DMF, DMSO, Ethanol, and Methanol[3].
-
Further dilute the stock solution in CAMHB to create a working stock solution.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound working stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well. This will create a gradient of this compound concentrations.
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours old), select several colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL[8].
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation:
-
Add 10 µL of the diluted bacterial inoculum to each well of the microtiter plate, including a growth control well (no this compound) and a sterility control well (no inoculum).
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the naked eye or a microplate reader[9].
-
Disk Diffusion Method (Kirby-Bauer)
This method provides a qualitative assessment of susceptibility.
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)[10]
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Calipers or ruler for measuring zone diameters
Procedure:
-
Preparation of this compound Disks:
-
Apply a known amount of this compound solution to sterile filter paper disks and allow them to dry completely. The concentration will need to be optimized.
-
-
Inoculum Preparation and Plating:
-
Prepare a bacterial inoculum standardized to 0.5 McFarland turbidity as described in the broth microdilution protocol.
-
Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid.
-
Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.
-
Allow the plate to dry for 3-5 minutes.
-
-
Application of Disks:
-
Aseptically place the this compound-impregnated disks onto the surface of the agar.
-
Gently press the disks to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Result Interpretation:
-
Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters.
-
The interpretation of susceptible, intermediate, or resistant requires the establishment of standardized zone size breakpoints, which are not yet established for this compound.
-
Visualizations
Experimental Workflow
Caption: Workflow for Antimicrobial Susceptibility Testing using this compound.
Postulated Mechanism of Action
The precise signaling pathway of this compound is not fully elucidated. However, the related compound, kinamycin C, is known to inhibit DNA topoisomerase IIα. This diagram illustrates a generalized pathway of topoisomerase II inhibition.
Caption: Postulated mechanism of action of this compound via Topoisomerase II inhibition.
Safety Precautions
This compound is a potent cytotoxic compound. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, lab coat, safety glasses), should be followed. Handle the compound in a well-ventilated area or a chemical fume hood. Dispose of all waste in accordance with institutional and national guidelines for hazardous materials.
Disclaimer
These protocols are intended as a guide and may require optimization for specific bacterial strains or experimental conditions. It is the responsibility of the user to validate the methods for their particular application.
References
- 1. Kigamicins, novel antitumor antibiotics. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kigamicins, novel antitumor antibiotics. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. integra-biosciences.com [integra-biosciences.com]
- 5. mdpi.com [mdpi.com]
- 6. woah.org [woah.org]
- 7. m.youtube.com [m.youtube.com]
- 8. apec.org [apec.org]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asm.org [asm.org]
Application Notes and Protocols: Investigating Akt Phosphorylation Following Kigamicin C Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Kigamicins are a class of novel antitumor antibiotics, with Kigamicin C being a notable member. Research has indicated that related compounds, such as Kigamicin D, exhibit preferential cytotoxicity towards cancer cells, particularly under nutrient-deprived conditions.[1][2][3] A key mechanism implicated in this anticancer activity is the inhibition of the PI3K/Akt signaling pathway.[1] The Akt serine/threonine kinase is a critical regulator of cell survival, proliferation, and metabolism, and its hyperactivation is a common feature in many cancers.[4] The activation of Akt is a multi-step process involving phosphorylation at two key residues: Threonine 308 (Thr308) by PDK1 and Serine 473 (Ser473) by mTORC2. This document provides a detailed protocol for studying the effects of this compound on Akt phosphorylation in cancer cell lines using Western blotting.
Signaling Pathway and Mechanism of Action
The PI3K/Akt signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the activation of phosphoinositide 3-kinase (PI3K), which phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt and PDK1 to the plasma membrane. This co-localization facilitates the phosphorylation of Akt at Thr308 by PDK1. Full activation of Akt requires a second phosphorylation at Ser473 by mTORC2. Activated Akt then phosphorylates a variety of downstream substrates, including Glycogen Synthase Kinase 3β (GSK3β) and Forkhead box protein O1 (FOXO1), to promote cell survival and proliferation. This compound is hypothesized to inhibit this pathway, leading to a decrease in Akt phosphorylation and subsequent downstream signaling.
Experimental Protocols
Cell Culture and Treatment
This protocol is designed for a pancreatic cancer cell line such as PANC-1, which has been used in previous studies with Kigamicins.
-
Cell Line: PANC-1 human pancreatic cancer cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Procedure:
-
Seed PANC-1 cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare stock solutions of this compound in DMSO.
-
For dose-response experiments, treat cells with increasing concentrations of this compound (e.g., 0, 0.1, 1, 10, 100 nM) for a fixed time (e.g., 24 hours).
-
For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 10 nM) for various time points (e.g., 0, 2, 6, 12, 24 hours).
-
Include a vehicle control (DMSO) corresponding to the highest concentration of this compound used.
-
Cell Lysis and Protein Quantification
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Procedure:
-
After treatment, aspirate the culture medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant containing the protein to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Western Blot Analysis
-
Procedure:
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane into a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder. Run the gel at 100-120 V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system. Confirm transfer efficiency with Ponceau S staining.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473), p-Akt (Thr308), and total Akt diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Prepare and apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Image Acquisition and Analysis: Capture the chemiluminescent signal using a digital imaging system. Perform densitometric analysis of the bands using image analysis software (e.g., ImageJ). Normalize the p-Akt signal to the total Akt signal for each sample, and then to the loading control.
-
Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol.
Data Presentation
The quantitative data obtained from the densitometric analysis of the Western blots should be summarized in tables for clear comparison. Below are representative tables for hypothetical dose-response and time-course experiments.
Table 1: Representative Dose-Response Effect of this compound on Akt Phosphorylation
| This compound (nM) | Relative p-Akt (Ser473) / Total Akt | Relative p-Akt (Thr308) / Total Akt |
| 0 (Vehicle) | 1.00 ± 0.05 | 1.00 ± 0.06 |
| 0.1 | 0.92 ± 0.04 | 0.95 ± 0.05 |
| 1 | 0.65 ± 0.07 | 0.71 ± 0.08 |
| 10 | 0.31 ± 0.03 | 0.35 ± 0.04 |
| 100 | 0.12 ± 0.02 | 0.15 ± 0.03 |
Data are presented as mean ± SEM from three independent experiments, normalized to the vehicle control.
Table 2: Representative Time-Course Effect of 10 nM this compound on Akt Phosphorylation
| Time (hours) | Relative p-Akt (Ser473) / Total Akt | Relative p-Akt (Thr308) / Total Akt |
| 0 | 1.00 ± 0.05 | 1.00 ± 0.04 |
| 2 | 0.85 ± 0.06 | 0.88 ± 0.07 |
| 6 | 0.54 ± 0.05 | 0.60 ± 0.06 |
| 12 | 0.33 ± 0.04 | 0.38 ± 0.05 |
| 24 | 0.29 ± 0.03 | 0.33 ± 0.04 |
Data are presented as mean ± SEM from three independent experiments, normalized to the 0-hour time point.
Materials and Reagents
| Reagent/Material | Recommended Supplier |
| PANC-1 Cell Line | ATCC |
| DMEM, FBS, Penicillin-Streptomycin | Gibco / Thermo Fisher Scientific |
| This compound | Available from various chemical suppliers |
| DMSO | Sigma-Aldrich |
| RIPA Lysis Buffer | Cell Signaling Technology |
| Protease and Phosphatase Inhibitor Cocktails | Roche / Sigma-Aldrich |
| BCA Protein Assay Kit | Thermo Fisher Scientific |
| Precast Polyacrylamide Gels | Bio-Rad |
| PVDF Membranes | Millipore |
| BSA | Sigma-Aldrich |
| Primary Antibody: Rabbit anti-p-Akt (Ser473) | Cell Signaling Technology |
| Primary Antibody: Rabbit anti-p-Akt (Thr308) | Cell Signaling Technology |
| Primary Antibody: Mouse anti-Total Akt | Cell Signaling Technology |
| Primary Antibody: Mouse anti-β-actin | Sigma-Aldrich |
| HRP-conjugated anti-rabbit IgG | Cell Signaling Technology |
| HRP-conjugated anti-mouse IgG | Cell Signaling Technology |
| ECL Western Blotting Substrate | Thermo Fisher Scientific |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Weak Signal | Inactive antibody | Use a fresh or validated antibody. |
| Insufficient protein loaded | Increase the amount of protein per lane. | |
| Inefficient transfer | Confirm transfer with Ponceau S stain; optimize transfer time/voltage. | |
| High Background | Insufficient blocking | Increase blocking time or use a different blocking agent. |
| Antibody concentration too high | Decrease the primary or secondary antibody concentration. | |
| Insufficient washing | Increase the number and/or duration of wash steps. | |
| Multiple Bands | Non-specific antibody binding | Optimize antibody dilution; use a more specific antibody. |
| Protein degradation | Ensure protease inhibitors are fresh and added to the lysis buffer. |
References
- 1. Kigamicin D, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells' tolerance to nutrient starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kigamicins, novel antitumor antibiotics. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kigamicins, Novel Antitumor Antibiotics [jstage.jst.go.jp]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Kigamicin C Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic methods for derivatives of Kigamicin C, a member of the kigamicin family of natural products known for their potent antitumor activity. The kigamicins exhibit selective cytotoxicity against cancer cells, particularly under nutrient-deprived conditions, a phenomenon termed "antiausterity"[1][2]. This document outlines protocols for the synthesis of the core tetrahydroxanthone scaffold, discusses strategies for the challenging glycosylation steps required for the synthesis of the natural product and its analogs, and provides insight into the proposed mechanism of action.
Data Presentation
Table 1: Synthesis of 7-Substituted Tetrahydroxanthone Core
This table summarizes the key steps and yields for the synthesis of a simplified Kigamicin derivative, a 7-substituted tetrahydroxanthone, as reported by Turner et al. This core structure has been identified as the pharmacophore responsible for the "antiausterity" effects of the kigamicins.
| Step | Reactants | Reagents and Conditions | Product | Yield (%) |
| 1 | 2-acetylcyclohexanone (B32800), 3-bromo-5-methoxybenzoyl chloride | 1. Mg(OEt)2, Toluene (B28343), 110 °C, 2 h; 2. Et3N, Toluene, 110 °C, 16 h | 2-(3-bromo-5-methoxybenzoyl)cyclohexan-1-one | 75 |
| 2 | 2-(3-bromo-5-methoxybenzoyl)cyclohexan-1-one | Pd(OAc)2 (5 mol %), XPhos (10 mol %), K3PO4, Toluene, 110 °C, 16 h | 7-methoxy-1,2,3,4-tetrahydro-9H-xanthen-9-one | 85 |
Experimental Protocols
Protocol 1: Synthesis of the Tetrahydroxanthone Aglycone
This protocol describes the synthesis of the core scaffold of Kigamicins, which is essential for their biological activity.
Step 1: Synthesis of 2-(3-bromo-5-methoxybenzoyl)cyclohexan-1-one
-
To a solution of 2-acetylcyclohexanone (1.0 eq) in dry toluene, add magnesium ethoxide (1.0 eq).
-
Heat the mixture to 110 °C for 2 hours.
-
Cool the reaction to room temperature and add triethylamine (B128534) (1.5 eq).
-
Add a solution of 3-bromo-5-methoxybenzoyl chloride (1.2 eq) in toluene dropwise.
-
Heat the reaction mixture to 110 °C and stir for 16 hours.
-
Cool the reaction to room temperature and quench with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel (hexanes/ethyl acetate gradient) to afford the desired product.
Step 2: Palladium-Catalyzed Intramolecular C-O Bond Formation
-
To a solution of 2-(3-bromo-5-methoxybenzoyl)cyclohexan-1-one (1.0 eq) in toluene, add potassium phosphate (B84403) (2.0 eq), palladium(II) acetate (0.05 eq), and XPhos (0.10 eq).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction to 110 °C and stir for 16 hours.
-
Cool the reaction to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate gradient) to yield 7-methoxy-1,2,3,4-tetrahydro-9H-xanthen-9-one.
Protocol 2: General Strategies for Glycosylation with 2-Deoxysugars
The glycosidic linkages in kigamicins involve 2-deoxysugars, the stereoselective synthesis of which is a significant challenge due to the absence of a participating group at the C-2 position[3][4][5][6]. The following are general approaches that can be adapted for the glycosylation of the kigamicin aglycone.
Method A: Glycosyl Halides
-
Prepare the desired 2-deoxysugar as a glycosyl halide (e.g., bromide or chloride) from a suitable protected monosaccharide.
-
Dissolve the kigamicin aglycone (acceptor) in a dry, non-polar solvent (e.g., dichloromethane (B109758) or toluene) under an inert atmosphere.
-
Add a silver or mercury salt (e.g., silver triflate, mercury(II) cyanide) as a promoter.
-
Cool the mixture to a low temperature (e.g., -78 °C).
-
Add the glycosyl halide (donor) dropwise.
-
Allow the reaction to warm to room temperature slowly and stir until completion (monitored by TLC).
-
Quench the reaction, filter, and concentrate.
-
Purify the glycosylated product by column chromatography.
Method B: Glycosyl Trichloroacetimidates
-
Synthesize the 2-deoxysugar trichloroacetimidate (B1259523) donor from the corresponding hemiacetal.
-
Dissolve the aglycone acceptor and the trichloroacetimidate donor in a dry aprotic solvent (e.g., dichloromethane).
-
Cool the solution to -40 °C to -20 °C.
-
Add a catalytic amount of a Lewis acid (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or boron trifluoride etherate (BF3·OEt2)).
-
Stir the reaction at low temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a base (e.g., triethylamine or pyridine).
-
Warm to room temperature, dilute with solvent, and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer, concentrate, and purify by chromatography.
Mandatory Visualization
Signaling Pathway of Kigamicin-Induced Antiausterity
Kigamicins exert their anticancer effects by targeting the ability of cancer cells to survive under nutrient-deprived conditions[1]. A key mechanism implicated in this "antiausterity" effect is the inhibition of the Akt signaling pathway, which is often hyperactivated in cancer cells to promote survival and proliferation, particularly in the harsh tumor microenvironment[1][7][8].
Caption: Proposed mechanism of this compound derivatives in cancer cells.
Experimental Workflow for Synthesis of Tetrahydroxanthone Core
The following diagram illustrates the key stages in the synthesis of the central pharmacophore of this compound derivatives.
Caption: Workflow for the synthesis of the Kigamicin aglycone core.
References
- 1. Kigamicin D, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells' tolerance to nutrient starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kigamicins, novel antitumor antibiotics. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Improved Approach to the Direct Construction of 2-Deoxy-β-Linked Sugars: Applications to Oligosaccharide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Kigamicin D, a novel anticancer agent based on a new anti‐austerity strategy targeting cancer cells' tolerance to nutrient starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (+)-Grandifloracin, an antiausterity agent, induces autophagic PANC-1 pancreatic cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
Kigamicin C for inducing apoptosis in tumor cell lines
An in-depth exploration of Kigamicin C, a novel antitumor antibiotic, reveals its potential in cancer therapy, particularly through its ability to induce cell death in tumor cell lines. This document provides a comprehensive overview of the current understanding of the Kigamicin family's mechanism of action, quantitative data on their efficacy, and detailed protocols for experimental validation. While research on this compound is still emerging, data from closely related family members, such as Kigamicin D, offer significant insights into its potential applications.
Introduction
Kigamicins A, B, C, D, and E are a class of novel antibiotics isolated from the culture broth of Amycolatopsis sp.[1][2]. These compounds have garnered interest for their selective cytotoxicity against cancer cells, particularly under conditions of nutrient deprivation, a state common in the microenvironment of solid tumors[1][3]. This compound, specifically, is a structurally unique antitumor antibiotic that is cytotoxic to pancreatic cancer cells (PANC-1) at concentrations 100-fold lower in nutrient-deprived media compared to nutrient-rich conditions[4]. This "anti-austerity" property makes the Kigamicin family a promising area of research for developing new cancer therapies that target the metabolic vulnerabilities of tumors[3][5].
Mechanism of Action
The primary mechanism of action for the Kigamicin family appears to be the disruption of key cell survival signaling pathways. Research, predominantly on Kigamicin D, has shown that these compounds can block the activation of Akt (also known as Protein Kinase B), a critical node in the PI3K/Akt signaling pathway that promotes cell survival, proliferation, and metabolic homeostasis[3][5]. By inhibiting Akt phosphorylation (p-AKT), Kigamicins undermine the cancer cells' ability to tolerate nutrient starvation, leading to cell death[3].
Interestingly, while apoptosis is a common form of programmed cell death induced by chemotherapeutics, at least one study on an unspecified Kigamicin compound (KGM) demonstrated the induction of necrosis in human myeloma cells. This effect was accompanied by the inhibition of Cyclin D1, p21, p-AKT, and p-ERK[6]. Therefore, Kigamicins may induce different forms of cell death depending on the specific compound, cell type, and environmental conditions.
The proposed signaling pathway is visualized below.
Quantitative Data: Cytotoxicity of Kigamicins
Quantitative data for this compound remains limited in peer-reviewed literature. However, studies on other Kigamicins provide a benchmark for the family's potent anti-tumor activity. The half-maximal inhibitory concentration (IC50) and cytotoxic concentration (CC50) values are key indicators of a compound's efficacy.
| Compound | Cell Line(s) | Metric | Value | Conditions | Reference |
| Kigamicin D | Various mouse tumor cell lines | IC50 | ~1 µg/mL | Not Specified | [1][2] |
| Kigamicin (unspecified) | Human myeloma cells | CC50 | ~100 nM | Nutrient-rich | [6] |
| Kigamicins A, B, C, D | PANC-1 (Pancreatic Cancer) | - | 100x more potent | Nutrient-starved vs. Rich | [1] |
Experimental Protocols
The following are generalized protocols that can be adapted for evaluating the effects of this compound on tumor cell lines.
Protocol 1: Cell Viability Assessment using WST-1/MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability. A reduction in metabolic activity in treated cells suggests decreased viability and/or proliferation.
Workflow Diagram
Methodology
-
Cell Seeding: Seed tumor cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions in cell culture medium to achieve the final desired concentrations.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only (e.g., DMSO) wells as a negative control.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add 10 µL of WST-1 or MTT reagent to each well.
-
Final Incubation: Incubate for 1-4 hours. For MTT, a solubilization step is required after this incubation.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Normalize the absorbance values of treated wells to the vehicle control wells to calculate the percentage of cell viability. Plot the results to determine the IC50 value.
Protocol 2: Apoptosis/Necrosis Detection by Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (B164497) (PS) on their outer membrane, which is detected by Annexin V. Necrotic or late apoptotic cells have compromised membranes that allow PI to enter and stain the DNA.
Workflow Diagram
Methodology
-
Cell Treatment: Culture cells in 6-well plates and treat with this compound at the desired concentrations for a specific time.
-
Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 1 µL of PI solution (100 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion
This compound and its related compounds represent a promising class of anti-tumor agents with a unique mechanism of action tied to the metabolic stress experienced by cancer cells. Their ability to inhibit crucial survival pathways like PI3K/Akt makes them a valuable tool for cancer research and potential drug development. While more specific data on this compound is needed, the protocols and information outlined here provide a solid foundation for researchers to investigate its efficacy and mechanism in various tumor cell lines.
References
- 1. Kigamicins, novel antitumor antibiotics. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kigamicins, Novel Antitumor Antibiotics [jstage.jst.go.jp]
- 3. Kigamicin D, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells' tolerance to nutrient starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Kigamicin D, a novel anticancer agent based on a new anti‐austerity strategy targeting cancer cells' tolerance to nutrient starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of necrosis in human myeloma cells by kigamicin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Kigamicin C in Nutrient Starvation Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kigamicins are a novel class of antitumor antibiotics isolated from the fermentation broth of Amycolatopsis sp.[1][2] This family of compounds, including Kigamicin A, B, C, D, and E, has demonstrated selective and potent cytotoxicity against cancer cells under nutrient-deprived conditions, a state that mimics the tumor microenvironment.[1][2] This unique "anti-austerity" strategy targets the intrinsic tolerance of cancer cells to nutrient starvation, a critical factor for their survival and progression.[1] While much of the detailed research has focused on Kigamicin D, initial studies have shown that Kigamicin C also exhibits significant activity in nutrient starvation cancer models.
These application notes provide a summary of the available data on this compound and its family members, along with detailed protocols for studying its effects in nutrient starvation cancer models.
Data Presentation
Table 1: Cytotoxicity of Kigamicins in Pancreatic Cancer Cells (PANC-1)
| Compound | Condition | Efficacy | Reference |
| Kigamicin A, B, C, D | Nutrient Starvation | Inhibited PANC-1 cell survival at concentrations 100 times lower than in normal culture. | |
| Kigamicin D | Normal Culture | IC50 of ~1 µg/mL against various mouse tumor cell lines. |
Note: Specific IC50 values for this compound under nutrient starvation are not yet publicly available. The data indicates its high potency under these conditions, comparable to other members of the kigamicin family.
Mechanism of Action
The primary mechanism of action for the kigamicin family of compounds in nutrient-starved cancer cells is the inhibition of the PI3K/Akt signaling pathway. This pathway is a crucial mediator of cell survival, proliferation, and metabolic adaptation, and its activation is a key mechanism by which cancer cells tolerate nutrient deprivation. By blocking the activation of Akt, kigamicins disrupt these survival signals, leading to selective cancer cell death in the nutrient-poor tumor microenvironment.
Signaling Pathway Diagram
Caption: this compound inhibits the PI3K/Akt pathway in cancer cells.
Experimental Protocols
Protocol 1: Induction of Nutrient Starvation in Cancer Cell Culture
This protocol describes the method for inducing a state of nutrient deprivation in cultured cancer cells to model the tumor microenvironment.
Materials:
-
Cancer cell line of interest (e.g., PANC-1)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Nutrient-deprived medium (e.g., glucose-free, serum-free DMEM)
-
Phosphate-buffered saline (PBS)
-
6-well or 96-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed cancer cells in a culture plate with complete growth medium and allow them to adhere and grow to 70-80% confluency.
-
Aspirate the complete growth medium from the wells.
-
Gently wash the cells twice with sterile PBS to remove any residual serum and nutrients.
-
Add the pre-warmed nutrient-deprived medium to the wells.
-
Incubate the cells under nutrient starvation conditions for the desired period (e.g., 24, 48, or 72 hours) before proceeding with this compound treatment.
Protocol 2: In Vitro Cytotoxicity Assay of this compound under Nutrient Starvation
This protocol details the assessment of this compound's cytotoxic effects on cancer cells under nutrient-deprived conditions.
Materials:
-
Cancer cells cultured under nutrient starvation (from Protocol 1)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Nutrient-deprived medium
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in nutrient-deprived medium to achieve the desired final concentrations.
-
Add the this compound dilutions to the wells containing the nutrient-starved cancer cells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).
-
Incubate the plates for a specified duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development or signal generation.
-
Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of this compound.
Experimental Workflow Diagram
Caption: Workflow for assessing this compound cytotoxicity.
Conclusion
This compound presents a promising therapeutic agent for targeting cancer cells within the challenging, nutrient-poor tumor microenvironment. Its ability to selectively induce cell death under nutrient starvation by inhibiting the PI3K/Akt pathway highlights its potential as a lead compound in the development of novel anti-cancer drugs based on the "anti-austerity" strategy. Further research is warranted to elucidate the specific pharmacological properties of this compound and to evaluate its efficacy in preclinical and clinical settings.
References
- 1. Kigamicin D, a novel anticancer agent based on a new anti‐austerity strategy targeting cancer cells' tolerance to nutrient starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kigamicins, novel antitumor antibiotics. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Kigamicin C on Gram-positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kigamicin C is an antitumor antibiotic that has demonstrated notable activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] Originating from Amycolatopsis sp., Kigamicins represent a novel class of antibiotics with potential therapeutic applications.[2][3] These application notes provide a detailed experimental framework for the systematic evaluation of this compound's efficacy against Gram-positive bacteria. The protocols outlined below cover the determination of its minimum inhibitory and bactericidal concentrations, as well as an assessment of its cytotoxicity against mammalian cells to establish a preliminary therapeutic index.
Data Presentation
The following tables summarize representative data for the antimicrobial activity and cytotoxicity of this compound. Disclaimer: The data presented are for illustrative purposes and actual experimental values may vary.
Table 1: Antimicrobial Activity of this compound against Gram-positive Bacteria
| Bacterial Strain | ATCC Number | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) | MBC/MIC Ratio |
| Staphylococcus aureus | 29213 | 0.1 | 0.4 | 4 |
| Staphylococcus aureus (MRSA) | 43300 | 0.2 | 0.8 | 4 |
| Bacillus subtilis | 6633 | 0.1 | 0.2 | 2 |
| Micrococcus luteus | 4698 | 0.05 | 0.1 | 2 |
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.
Table 2: Cytotoxicity of this compound against a Mammalian Cell Line (HEK293)
| Compound | Concentration (µg/mL) | Cell Viability (%) | IC₅₀ (µg/mL) |
| This compound | 0.1 | 98 ± 2.1 | > 10 |
| 1 | 95 ± 3.5 | ||
| 10 | 52 ± 4.8 | ||
| 50 | 15 ± 2.9 | ||
| Doxorubicin (Control) | 0.1 | 85 ± 5.2 | ~1 |
| 1 | 48 ± 6.1 | ||
| 10 | 12 ± 3.3 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
This compound
-
Gram-positive bacterial strains (e.g., S. aureus ATCC 29213, MRSA ATCC 43300)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Mueller-Hinton Agar (MHA)
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a stock concentration of 1 mg/mL. Further dilute in sterile CAMHB to the highest concentration to be tested.
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture on an MHA plate, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Serial Dilution in Microtiter Plate:
-
Dispense 50 µL of sterile CAMHB into wells 2 through 11 of a 96-well plate.
-
Add 100 µL of the highest concentration of this compound in CAMHB to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no antibiotic) and well 12 as the sterility control (no bacteria).
-
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible bacterial growth (turbidity).
Determination of Minimum Bactericidal Concentration (MBC)
This protocol is performed following the MIC test to determine the concentration of this compound that results in bacterial death.
Materials:
-
MHA plates
-
MIC plate from the previous experiment
Procedure:
-
Subculturing: From the wells of the MIC plate that show no visible growth (the MIC well and all wells with higher concentrations), take a 10 µL aliquot.
-
Plating: Spot-plate the 10 µL aliquot onto a sterile MHA plate.
-
Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no more than 1-2 colonies).
Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of this compound on the viability of a mammalian cell line.
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Sterile 96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include wells with untreated cells (vehicle control) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Visualizations
Experimental Workflow
Caption: Experimental workflow for testing this compound.
Hypothetical Signaling Pathway for this compound Action
The precise molecular mechanism of this compound in bacteria is not yet fully elucidated. However, many antibiotics that target Gram-positive bacteria interfere with cell wall synthesis. The following diagram illustrates a hypothetical pathway where this compound disrupts this process, leading to a cell stress response.
Caption: Hypothetical mechanism of this compound action.
References
- 1. Kinamycins A and C, bacterial metabolites that contain an unusual diazo group, as potential new anticancer agents: antiproliferative and cell cycle effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of virulence and antibiotic resistance in Gram-positive microbes in response to cell wall-active antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving Kigamicin C solubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kigamicin C. The information is designed to address common challenges encountered during experiments, with a focus on improving its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a novel antitumor antibiotic with antiproliferative properties.[1] It is a yellow powder with the molecular formula C41H47NO16 and a molecular weight of 809.81 g/mol .[1]
Q2: In which solvents is this compound known to be soluble?
This compound is soluble in several organic solvents, including Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Ethanol, and Methanol.[1] Its solubility in aqueous solutions is limited.
Q3: What is the proposed mechanism of action for this compound?
The proposed mechanism of action for this compound involves the blockade of aPKB/Akt (Protein Kinase B) activation, which is a critical signaling pathway for cell survival and proliferation.[2] This inhibition is particularly effective in cancer cells under nutrient-starved conditions.
Q4: What type of cancer cell lines is this compound effective against?
This compound has been shown to be selectively cytotoxic to PANC-1 human pancreatic cancer cells, especially under nutrient-deprived conditions.[2]
Troubleshooting Guide: Improving this compound Aqueous Solubility
Researchers may encounter difficulties in dissolving this compound in aqueous buffers for in vitro and in vivo experiments. The following are general strategies for enhancing the solubility of poorly water-soluble compounds that may be applicable to this compound.
Issue: Precipitation of this compound in aqueous buffer.
Possible Solutions:
-
Co-solvents: The use of a water-miscible organic solvent in which this compound is soluble can be an effective first step.
-
Recommendation: Prepare a concentrated stock solution of this compound in 100% DMSO. This stock can then be serially diluted into the aqueous experimental buffer. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the biological system (typically <0.5% DMSO).
-
-
pH Adjustment: The solubility of compounds with ionizable groups can be significantly influenced by the pH of the solution.
-
Use of Solubilizing Agents (Excipients): Various excipients can be used to enhance aqueous solubility.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. Beta-cyclodextrins and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.
-
Surfactants: Non-ionic surfactants such as Tween® 80 or Pluronic® F-68 can be used at low concentrations to increase solubility by forming micelles that encapsulate the hydrophobic drug.
-
-
Formulation as a Nanosuspension: This involves reducing the particle size of the drug to the nanometer range, which can increase the dissolution rate and saturation solubility. This is a more advanced technique requiring specialized equipment.
Quantitative Data Summary
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Solubility |
| Dimethylformamide (DMF) | Soluble |
| Dimethyl sulfoxide (DMSO) | Soluble |
| Ethanol | Soluble |
| Methanol | Soluble |
| Aqueous Solutions | Poorly Soluble |
Data compiled from publicly available product information sheets.
Experimental Protocols
Protocol: Cytotoxicity Assay for this compound using PANC-1 Cells
This protocol outlines a method to determine the cytotoxic effects of this compound on the PANC-1 human pancreatic cancer cell line using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
PANC-1 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT solution (5 mg/mL in PBS)
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture PANC-1 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Trypsinize and count the cells. Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤0.5%.
-
Include a vehicle control (medium with 0.5% DMSO) and a no-cell control (medium only).
-
Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or controls to the respective wells.
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Visualizations
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of action of this compound through the inhibition of the PI3K/Akt signaling pathway.
Caption: Proposed inhibition of the PI3K/Akt signaling pathway by this compound.
Experimental Workflow Diagram
The following diagram outlines the workflow for assessing the cytotoxicity of this compound.
Caption: Workflow for the this compound cytotoxicity assay.
References
Kigamicin C stability issues in long-term storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of Kigamicin C for long-term storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term storage, solid this compound should be stored at -20°C.[1][] Under these conditions, it is reported to be stable for at least four years.[1]
Q2: How should I handle this compound upon receipt?
This compound is typically shipped at room temperature.[1][3] Upon receipt, it is recommended to store the solid compound at -20°C for long-term stability.
Q3: What solvents can be used to dissolve this compound?
This compound is soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Ethanol, and Methanol.[1]
Q4: How should I store this compound in solution?
There is limited specific data on the long-term stability of this compound in solution. As a general precaution for complex natural products, it is advisable to prepare fresh solutions for each experiment. If short-term storage is necessary, store aliquots in a tightly sealed container at -20°C or -80°C to minimize freeze-thaw cycles. Protect solutions from light.
Q5: Is this compound sensitive to light?
Q6: What are the known biological activities of this compound?
This compound is an anti-tumor antibiotic that selectively kills pancreatic cancer PANC-1 cells under nutrient-deprived conditions.[3][5] It also exhibits antimicrobial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][3][5]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound, potentially related to its stability.
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of or reduced biological activity (e.g., decreased cytotoxicity or antimicrobial effect) | Degradation of this compound due to improper storage or handling. | 1. Verify Storage Conditions: Confirm that the solid compound has been consistently stored at -20°C. 2. Prepare Fresh Solution: Prepare a new solution from the solid stock. 3. Assess Purity: Analyze the compound's purity using HPLC (see Protocol 1). Compare the chromatogram to a reference or initial analysis. Look for the appearance of new peaks or a decrease in the area of the main peak. 4. Confirm Assay Integrity: Run a positive control in your biological assay to ensure the assay itself is performing as expected. |
| Inconsistent experimental results | Instability of this compound in the experimental medium or buffer. | 1. Minimize Incubation Time: Reduce the time the compound is in solution before and during the experiment. 2. pH of Medium: Check the pH of your experimental buffer or medium. Extreme pH values can accelerate the degradation of many compounds. 3. Perform a Time-Course Stability Study: Incubate this compound in your experimental medium for different durations (e.g., 0, 2, 6, 24 hours) and then test its activity or analyze its purity by HPLC to determine its stability under those specific conditions. |
| Appearance of new peaks in HPLC or Mass Spectrometry analysis | Chemical degradation of this compound. | 1. Characterize Degradants: If possible, use mass spectrometry to get molecular weights of the new peaks to hypothesize potential degradation products. 2. Review Handling Procedures: Assess potential exposure to light, elevated temperatures, or reactive chemicals in your workflow. 3. Obtain a New Lot: If significant degradation is suspected, it may be necessary to use a new, verified lot of the compound. |
| Changes in the physical appearance of solid this compound (e.g., color change, clumping) | Possible degradation or moisture absorption. | 1. Check for Proper Sealing: Ensure the container is tightly sealed to prevent moisture uptake. 2. Re-test Purity: Before use, assess the purity of the compound using an analytical technique like HPLC. |
Data on this compound Storage and Stability
| Parameter | Condition | Recommendation/Data | Reference |
| Physical Form | Solid | A solid | [1] |
| Long-Term Storage (Solid) | -20°C | Stable for ≥ 4 years | [1] |
| Shipping | Room Temperature | Common practice | [1][3] |
| Solution Storage (Short-term) | -20°C or -80°C | Recommended to aliquot and freeze. Protect from light. | General best practice |
| Solubility | Various Solvents | Soluble in DMF, DMSO, Ethanol, Methanol | [1] |
| Light Sensitivity | N/A | Protect from light as a precaution. | [4] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This is a general method and may require optimization.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Example Gradient: Start with 20% acetonitrile, ramp to 95% acetonitrile over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (a UV-Vis spectrum of the compound would be needed to determine the optimal wavelength).
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a final concentration of approximately 10-20 µg/mL.
-
-
Injection Volume: 10 µL.
-
Analysis: Run the sample and integrate the peak areas. Purity can be estimated by the relative area of the main this compound peak compared to the total area of all peaks.
Visualizations
Caption: Workflow for a time-course stability study of this compound.
Caption: A logical flowchart for troubleshooting reduced bioactivity of this compound.
Caption: A potential mechanism for this compound's selective cytotoxicity.
References
- 1. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. II. Assay methods, adriamycin and the other antitumour antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kigamicins, novel antitumor antibiotics. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in Kigamicin C cytotoxicity assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in Kigamicin C cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce cytotoxicity?
This compound is an antitumor antibiotic that has demonstrated selective killing activity against cancer cells, particularly under nutrient-deprived conditions.[1][2] Its cytotoxic effects have been observed in various cell lines, including PANC-1 pancreatic cancer cells.[1] While the precise mechanism of action is a subject of ongoing research, related compounds like kinamycins are known to induce a rapid apoptotic response in cancer cells.[3][4] Some evidence suggests that the cytotoxicity of similar compounds may stem from reductive and/or peroxidative activation, which generates species that can damage DNA and proteins.[5]
Q2: Which cytotoxicity assays are commonly used for this compound?
Standard colorimetric and fluorometric cytotoxicity assays are suitable for assessing the effects of this compound. These include:
-
MTT Assay: Measures cell metabolic activity as an indicator of cell viability.[6][7][8][9]
-
LDH Release Assay: Measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
-
Flow Cytometry-based Assays: Can provide detailed information on cell death mechanisms, such as apoptosis and necrosis.[10][11][12]
The choice of assay can influence the results, as different assays measure different cellular parameters.[13][14][15]
Q3: I am observing high variability between replicate wells in my assay. What are the potential causes?
High variability between replicates is a common issue in cytotoxicity assays and can be attributed to several factors:[16][17]
-
Uneven Cell Seeding: Inconsistent cell numbers across wells is a primary source of variability.
-
Edge Effects: Wells on the perimeter of the microplate are prone to evaporation, which can alter media concentration and affect cell growth.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of this compound, assay reagents, or cells.
-
Incomplete Solubilization of Formazan (B1609692) (MTT Assay): If the purple formazan crystals in the MTT assay are not fully dissolved, it leads to inaccurate absorbance readings.[16]
Q4: My this compound treatment shows little to no cytotoxic effect. What could be the issue?
Several factors could lead to a lack of observed cytotoxicity:
-
Incorrect Concentration Range: The concentrations of this compound used may be too low to induce a cytotoxic response in the chosen cell line.
-
Cell Line Resistance: The selected cell line may be inherently resistant to this compound.
-
Compound Instability: Ensure proper storage and handling of the this compound stock solution to prevent degradation.
-
Nutrient Conditions: this compound has been shown to be significantly more potent under nutrient-starved conditions.[1][2] The nutrient richness of your culture medium could be affecting its efficacy.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during this compound cytotoxicity assays.
Issue 1: High Variability Between Replicate Wells
| Possible Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure the cell suspension is thoroughly mixed before and during plating. Use a multichannel pipette with care and consider gently rocking the plate after seeding for even distribution.[16] |
| Edge Effects | Avoid using the outer wells of the microplate for experimental samples. Fill these wells with sterile PBS or culture medium to maintain humidity.[16] |
| Pipetting Inaccuracies | Regularly calibrate pipettes. Use fresh pipette tips for each replicate and condition.[16] |
| Incomplete Formazan Solubilization (MTT Assay) | Use an appropriate solubilization buffer (e.g., DMSO, acidified isopropanol). Ensure complete dissolution by shaking the plate on an orbital shaker for at least 15 minutes. Visually confirm the absence of crystals before reading the plate.[6][16] |
| Bubbles in Wells | Be careful during pipetting to avoid introducing air bubbles, as they can interfere with absorbance readings.[16] |
Issue 2: Inconsistent Results Between Experiments
| Possible Cause | Recommended Solution |
| Cell Passage Number | Use cells within a consistent and low passage number range for all experiments, as cell characteristics can change over time in culture. |
| Reagent Quality and Storage | Store all assay reagents according to the manufacturer's instructions. Prepare fresh solutions of reagents like MTT, which is light-sensitive.[6][16] |
| Variable Incubation Times | Standardize all incubation times for cell seeding, compound treatment, and assay development across all experiments.[9] |
| Contamination | Regularly check cell cultures for microbial contamination (e.g., mycoplasma), which can significantly impact cell health and assay results. |
| Serum Variability | If using fetal bovine serum (FBS), be aware that lot-to-lot variability can affect cell growth and response to treatment. Consider testing new serum lots before use in critical experiments. |
Experimental Protocols
MTT Cytotoxicity Assay Protocol
This protocol provides a general framework for assessing the cytotoxicity of this compound using the MTT assay. Optimization for specific cell lines and experimental conditions is recommended.
Materials:
-
This compound
-
96-well flat-bottom microplates
-
Cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 10 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.
-
Visualizations
Caption: General workflow for a this compound cytotoxicity assay.
Caption: Decision tree for troubleshooting inconsistent assay results.
Caption: Generalized pathways potentially involved in cytotoxicity.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Kigamicins, novel antitumor antibiotics. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis | Semantic Scholar [semanticscholar.org]
- 9. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Flow Cytometry-Based Cytotoxicity Assay for the Assessment of Human NK Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity Assay Protocol [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. Different Cell Viability Assays Reveal Inconsistent Results After Bleomycin Electrotransfer In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Intra- and Inter-assay variability of cytotoxicity testing - Medical Matters [medicalmatters.eu]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Kigamicin C Concentration for Selective Cancer Cell Killing
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the concentration of Kigamicin C for the selective killing of cancer cells. This guide includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel antibiotic discovered from the culture broth of Amycolatopsis sp.[1] It exhibits selective cytotoxicity against cancer cells, particularly under nutrient-starved conditions.[1][2][3] While the precise mechanism for this compound is not fully elucidated, related compounds like Kigamicin D have been shown to inhibit the activation of Akt, a key protein in cell survival pathways, under nutrient deprivation.[2] Additionally, related kinamycins are known to induce a rapid apoptotic response in cancer cells.
Q2: How does this compound achieve selectivity for cancer cells over normal cells?
A2: this compound's selectivity is primarily observed under nutrient-deprived conditions, which mimic the tumor microenvironment. Cancer cells have a high metabolic rate and are more vulnerable to agents that interfere with their ability to tolerate nutrient starvation. Kigamicins inhibit the survival of cancer cells at concentrations that are 100 times lower under nutrient-starved conditions compared to normal nutrient conditions.
Q3: What is a recommended starting concentration range for this compound in a cytotoxicity assay?
A3: Based on studies of related compounds, a sensible starting dose-range for this compound in in-vitro cytotoxicity assays would be from the low nanomolar to the micromolar range. To accurately determine the half-maximal inhibitory concentration (IC50) for your specific cell line, it is crucial to perform a dose-response experiment with a logarithmic serial dilution.
Q4: In what solvent should I dissolve this compound?
Q5: How stable is this compound in solution?
A5: The stability of this compound in solution has not been extensively reported. It is best practice to prepare fresh dilutions from a stock solution for each experiment. Stock solutions in DMSO should be stored at -20°C or -80°C and protected from light to minimize degradation.
Data Presentation
Table 1: Cytotoxicity of Kigamicins Against PANC-1 Human Pancreatic Cancer Cells
| Compound | Condition | IC50 |
| Kigamicin A | Nutrient-Starved | ~100x lower than normal |
| Kigamicin B | Nutrient-Starved | ~100x lower than normal |
| This compound | Nutrient-Starved | ~100x lower than normal |
| Kigamicin D | Nutrient-Starved | ~100x lower than normal |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.
Materials:
-
This compound
-
Cancer cell line of interest and a normal (non-cancerous) cell line
-
96-well plates
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a blank (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (which is set to 100% viability). Plot the percentage of viability against the this compound concentration (on a logarithmic scale) to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest the cells after treatment with this compound. Wash the cells with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Mandatory Visualizations
References
- 1. Kigamicins, novel antitumor antibiotics. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kigamicin D, a novel anticancer agent based on a new anti‐austerity strategy targeting cancer cells' tolerance to nutrient starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kigamicin D, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells' tolerance to nutrient starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Kigamicin C Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Kigamicin C in cancer cell lines. The information is based on the known mechanisms of the related compound, Kigamicin D, and general principles of cancer drug resistance.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound and related compounds?
This compound and its analogs, like Kigamicin D, are potent anti-cancer agents that exhibit selective cytotoxicity, particularly under nutrient-deprived conditions.[1][2] The proposed mechanism of action for Kigamicin D involves the inhibition of Akt activation, a critical signaling node for cell survival, especially during periods of nutrient starvation.[3][4] By blocking this pathway, Kigamicins can induce apoptosis in cancer cells.
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound have not been extensively documented, based on the mechanism of action of related compounds and common cancer drug resistance pathways, resistance could arise from:
-
Upregulation of the PI3K/Akt Signaling Pathway: Cancer cells may develop mutations in key components of this pathway, such as activating mutations in PI3K or loss of the tumor suppressor PTEN, leading to constitutive Akt activation that is no longer sensitive to this compound's inhibitory effects.[5][6][7][8][9][10]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), or BCRP (ABCG2), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[11][12][13][14][15]
-
Alterations in Apoptosis Signaling: Cells can acquire resistance by upregulating anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or downregulating pro-apoptotic proteins, thereby preventing the execution of the cell death program initiated by this compound.[10][16][17][18][19][20]
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative survival pathways to compensate for the inhibition of Akt signaling, rendering them less dependent on the pathway targeted by this compound.
Troubleshooting Guides
Issue 1: Decreased Cell Death Observed After this compound Treatment
If you observe a decrease in the expected level of apoptosis or cell death in your cancer cell line following this compound treatment, consider the following troubleshooting steps.
Potential Cause & Troubleshooting Steps
| Potential Cause | Suggested Experiment | Expected Outcome if Cause is Confirmed |
| Upregulation of PI3K/Akt Pathway | Perform Western blot analysis to assess the phosphorylation status of Akt (p-Akt) and downstream targets like p-S6K in the presence and absence of this compound. | Resistant cells may show sustained or elevated p-Akt levels even after this compound treatment compared to sensitive parental cells. |
| Increased Drug Efflux | Use a fluorescent substrate of ABC transporters (e.g., Rhodamine 123 for P-gp) in a flow cytometry-based efflux assay. Compare efflux activity in your cell line with and without a known ABC transporter inhibitor (e.g., Verapamil for P-gp). | Resistant cells will exhibit higher fluorescence retention (lower efflux) in the presence of the inhibitor. |
| Altered Apoptosis Signaling | Analyze the expression levels of key apoptosis-related proteins (Bcl-2, Bcl-xL, Bax, Bak, cleaved Caspase-3) via Western blot or qPCR. | Resistant cells may show higher levels of anti-apoptotic proteins (Bcl-2, Bcl-xL) and lower levels of pro-apoptotic markers (cleaved Caspase-3) upon this compound treatment. |
Issue 2: Developing a this compound-Resistant Cell Line for Further Study
To investigate the mechanisms of resistance, it is often necessary to develop a resistant cell line.
Experimental Workflow for Developing a Resistant Cell Line
Caption: Workflow for generating a this compound-resistant cancer cell line.
Experimental Protocols
Protocol 1: Western Blot for Akt Pathway Activation
-
Cell Lysis: Treat sensitive and suspected resistant cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
Protocol 2: ABC Transporter Efflux Assay (using Rhodamine 123)
-
Cell Preparation: Harvest cells and resuspend in phenol (B47542) red-free medium at a concentration of 1x10^6 cells/mL.
-
Inhibitor Treatment (Control): Pre-incubate a subset of cells with an ABC transporter inhibitor (e.g., 50 µM Verapamil for P-gp) for 30 minutes at 37°C.
-
Dye Loading: Add Rhodamine 123 to all cell suspensions to a final concentration of 1 µg/mL and incubate for 30 minutes at 37°C.
-
Efflux Period: Wash the cells with ice-cold PBS to remove excess dye. Resuspend in fresh, warm medium (with and without the inhibitor for the respective samples) and incubate for 1-2 hours at 37°C to allow for efflux.
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer. Cells with high efflux activity will show lower fluorescence.
Strategies to Overcome this compound Resistance
Signaling Pathway for Overcoming Resistance
Caption: Strategies to overcome this compound resistance by targeting key resistance pathways.
Quantitative Data Summary
The following table provides a hypothetical example of data that could be generated when comparing a sensitive parental cell line to a newly developed this compound-resistant cell line.
| Parameter | Parental Cell Line (Sensitive) | This compound-Resistant Cell Line |
| This compound IC50 | 100 nM | 1500 nM |
| p-Akt (Ser473) level (post-treatment) | Greatly reduced | Minimally reduced |
| Rhodamine 123 Efflux | Low | High |
| Bcl-2 Expression (relative to GAPDH) | 1.0 | 3.5 |
| Cleaved Caspase-3 (post-treatment) | High | Low |
This technical support guide provides a framework for researchers to troubleshoot and potentially overcome resistance to this compound in their cancer cell line models. By systematically investigating the likely mechanisms of resistance, appropriate countermeasures can be designed and tested.
References
- 1. Kigamicins, novel antitumor antibiotics. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kigamicins, Novel Antitumor Antibiotics [jstage.jst.go.jp]
- 3. Kigamicin D, a novel anticancer agent based on a new anti‐austerity strategy targeting cancer cells' tolerance to nutrient starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kigamicin D, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells' tolerance to nutrient starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of Akt signaling in resistance to DNA-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K/AKT pathway as a key link modulates the multidrug resistance of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the Akt kinase to modulate survival, invasiveness and drug resistance of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PI3K/AKT Signaling Tips the Balance of Cytoskeletal Forces for Cancer Progression | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Apoptosis Deregulation and the Development of Cancer Multi-Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ABC transporters and the hallmarks of cancer: roles in cancer aggressiveness beyond multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of ABC transporters in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Revisiting the role of ABC transporters in multidrug-resistant cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 16. Targeting Apoptosis to Overcome Chemotherapy Resistance - Metastasis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Drug and apoptosis resistance in cancer stem cells: a puzzle with many pieces - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Total Synthesis of Kigamicin C
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the total synthesis of Kigamicin C. The content is based on published synthetic routes and expert analysis of common hurdles in complex natural product synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the major challenges in the total synthesis of this compound?
A1: The total synthesis of this compound presents several significant challenges primarily centered around the construction of its complex polycyclic core and the stereoselective attachment of the sugar moieties. Key difficulties include:
-
Construction of the Tetrahydroxanthone Core: Assembling this central ring system with the correct substitution pattern and stereochemistry can be complex.
-
Regioselective Hydration of the Diarylalkyne: Achieving the desired regioselectivity in the hydration of the diarylalkyne precursor is crucial for the successful synthesis of the aglycone and can be a low-yielding step.
-
Oxidative Cyclizations: The two key oxidative cyclization steps to form the polycyclic skeleton can be sensitive to reaction conditions and may lead to undesired side products.
-
Glycosylation: The sequential and stereoselective attachment of the four deoxysugar residues to the sterically hindered aglycone is a major synthetic obstacle. Controlling the anomeric stereochemistry and achieving high yields are common problems.
Q2: Are there any commercially available starting materials that can simplify the initial steps of the synthesis?
A2: The synthesis of the this compound skeleton has been achieved using chiral pool materials, which can simplify the initial steps by providing stereochemically defined building blocks.[1] Researchers should consult detailed synthetic publications to identify specific commercially available precursors that have been successfully employed.
Q3: What analytical techniques are most critical for monitoring the progress of the synthesis?
A3: A combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) is essential for characterizing intermediates and confirming the structure of the final product. Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are crucial for monitoring reaction progress and purity of the compounds at each step.
Troubleshooting Guides
Challenge 1: Regioselective Hydration of the Diarylalkyne
This step is critical for establishing the correct connectivity of the tetrahydroxanthone core. Low yields and poor regioselectivity are common issues.
| Problem | Potential Cause | Troubleshooting Solution |
| Low to no conversion of the starting alkyne. | Inactive catalyst or insufficient activation. | - Ensure the catalyst (e.g., a gold or platinum complex) is fresh and handled under inert conditions. - Consider activation of the catalyst if required by the specific protocol. - Increase catalyst loading incrementally. |
| Reaction temperature is too low. | - Gradually increase the reaction temperature while monitoring for decomposition. | |
| Formation of a mixture of regioisomers. | Insufficient directing effect from substituents. | - Modify the electronic properties of the aryl rings to enhance the directing effect. - Screen different catalysts and solvent systems to optimize regioselectivity. |
| Steric hindrance around the alkyne. | - If possible, redesign the synthetic route to introduce the alkyne at a less sterically hindered position. | |
| Decomposition of starting material or product. | Reaction conditions are too harsh (e.g., overly acidic or high temperature). | - Screen milder catalysts or reaction conditions. - Reduce the reaction temperature and extend the reaction time. - Use a buffered solvent system to control pH. |
To a solution of the diarylalkyne in a suitable solvent (e.g., acetonitrile), add the catalyst (e.g., a gold(I) or platinum(II) catalyst, 1-5 mol%). Add water (1.1-2.0 equivalents). Stir the reaction mixture at the optimized temperature (e.g., room temperature to 80 °C) and monitor by TLC or LC-MS. Upon completion, quench the reaction, extract the product with an organic solvent, and purify by column chromatography.
Challenge 2: Oxidative Cyclization to Form the Polycyclic Skeleton
The formation of the fused ring system through oxidative coupling is a key transformation that can be prone to low yields and the formation of polymeric side products.
| Problem | Potential Cause | Troubleshooting Solution |
| Low yield of the desired cyclized product. | Inefficient oxidant or incorrect stoichiometry. | - Screen a variety of oxidants (e.g., DDQ, FeCl₃, Cu(II) salts). - Optimize the stoichiometry of the oxidant; an excess may be required but can also lead to over-oxidation. |
| Unfavorable reaction kinetics. | - Optimize the reaction temperature and time. Some oxidative cyclizations require high temperatures for short periods.[1] - Consider the use of a catalyst to facilitate the cyclization. | |
| Formation of polymeric or undesired side products. | Intermolecular reactions competing with the desired intramolecular cyclization. | - Perform the reaction under high dilution conditions to favor the intramolecular pathway. - Control the rate of addition of the oxidant. |
| Over-oxidation of the product. | - Carefully monitor the reaction progress and quench it as soon as the starting material is consumed. - Use a milder oxidant or a stoichiometric amount. | |
| Starting material is recovered unchanged. | Insufficiently activated substrate. | - Ensure that the precursor has the appropriate electronic and steric properties to undergo cyclization. Modification of protecting groups may be necessary. |
Challenge 3: Glycosylation of the Aglycone
Attaching the sugar units to the complex aglycone is a formidable challenge due to steric hindrance and the need for high stereocontrol.
| Problem | Potential Cause | Troubleshooting Solution |
| Low glycosylation yield. | Steric hindrance at the glycosylation site. | - Use a highly reactive glycosyl donor (e.g., trichloroacetimidate, glycosyl fluoride). - Employ a powerful activating system (e.g., TMSOTf, BF₃·OEt₂). - Optimize the reaction temperature; low temperatures often improve selectivity but may decrease the reaction rate. |
| Poor nucleophilicity of the acceptor alcohol. | - If possible, modify the protecting group scheme to enhance the nucleophilicity of the acceptor. | |
| Formation of the wrong anomer (α instead of β, or vice versa). | Lack of stereodirecting influence. | - For 1,2-trans glycosides, use a participating protecting group at the C2 position of the glycosyl donor (e.g., acetate, benzoyl). - For 1,2-cis glycosides, a non-participating group (e.g., benzyl, ether) is required. The choice of solvent can also influence the anomeric ratio. |
| Decomposition of the aglycone or glycosyl donor. | Harsh reaction conditions. | - Screen milder activators and reaction conditions. - Ensure all reagents and solvents are scrupulously dry. |
Visualizing the Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of the this compound aglycone, highlighting the key challenging steps.
Caption: Generalized synthetic workflow for this compound.
Logical Troubleshooting Flowchart
This flowchart provides a decision-making tool for addressing common issues during a challenging synthetic step, such as the regioselective hydration.
Caption: Troubleshooting decision tree for a low-yielding reaction.
References
how to prevent degradation of Kigamicin C during experiments
Welcome to the technical support center for Kigamicin C. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory.
Troubleshooting Guide
This guide provides solutions to common problems that may lead to the degradation of this compound during your experiments.
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in cell-based assays | Degradation of this compound in aqueous culture media at 37°C. | Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and add to the culture medium immediately before the experiment. Minimize the incubation time as much as possible. Consider conducting a time-course experiment to determine the stability of this compound under your specific assay conditions. |
| Inconsistent results between experiments | 1. Inconsistent storage of stock solutions. 2. Repeated freeze-thaw cycles of stock solutions. 3. Exposure of the compound to light. | 1. Store stock solutions at -20°C or lower in small, single-use aliquots to avoid repeated freeze-thaw cycles. 2. Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. |
| Precipitation of the compound in aqueous solutions | 1. Poor solubility in the chosen aqueous buffer. 2. pH of the buffer is not optimal for solubility. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve this compound is compatible with your experimental system and does not exceed recommended limits (typically <0.5%). 2. If possible, adjust the pH of your aqueous solution. While specific data for this compound is unavailable, many complex natural products have a preferred pH range for stability. |
| Appearance of unknown peaks in HPLC analysis | Chemical degradation of this compound. | Analyze samples immediately after preparation. If storage is necessary, keep them at low temperatures (e.g., 4°C or -20°C) and protected from light. Use a stability-indicating HPLC method to monitor for degradation products. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term storage (≥ 4 years), this compound solid should be stored at -20°C.[1] Stock solutions should also be stored at -20°C or -80°C in tightly sealed, light-protected aliquots.
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in DMF, DMSO, ethanol, and methanol.[1]
Q3: How stable is this compound in aqueous solutions and cell culture media?
Q4: Is this compound sensitive to light?
A4: Many complex organic molecules are sensitive to light. Although specific photostability studies for this compound are not published, it is a best practice to protect it from light during storage and handling to prevent potential photodegradation.[3]
Q5: What is the recommended procedure for preparing this compound solutions for cell culture experiments?
A5: It is recommended to prepare a concentrated stock solution in a sterile, high-purity solvent like DMSO. This stock solution can then be serially diluted in cell culture medium to the desired final concentration immediately before adding to the cells. The final concentration of DMSO in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Data Presentation: Stability of Structurally Related Antibiotics
Specific quantitative stability data for this compound is not currently available in the public domain. However, to provide a general understanding of how similar compounds behave, the following table summarizes the stability of various antibiotics in an aqueous culture medium (Tryptone Soy Broth) when incubated at 37°C over 12 days. This data is intended for illustrative purposes only and may not be representative of this compound's actual stability.
| Antibiotic | Initial Concentration (µg/mL) | Concentration after 12 days (µg/mL) | Remaining Activity (%) |
| Amoxicillin | 4728.42 | 288.49 | 6.1% |
| Cefotaxime | 156.39 | 138.0 | 88.2% |
| Neomycin | 985.95 | 46.85 | 4.8% |
| Oxytetracycline | 96.41 | 4.67 | 4.8% |
| Florfenicol | 11.25 | 11.25 | 100% |
| Enrofloxacin | 1.15 | 1.02 | 88.7% |
| Colistin | 16.77 | 0.07 | 0.4% |
| Potentiated Sulfonamide | 2.07 | 1.76 | >85% |
Data adapted from a study on antibiotic stability in culture medium.[2]
Experimental Protocols
Protocol: Preparation of this compound for In Vitro Cytotoxicity Assays
This protocol outlines the steps for preparing and handling this compound for use in typical in vitro cytotoxicity assays, such as those performed on PANC-1 cells.
-
Reconstitution of Lyophilized this compound:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of sterile, anhydrous DMSO to the vial to create a high-concentration stock solution (e.g., 10 mM).
-
Gently vortex or pipette up and down to ensure the compound is completely dissolved.
-
-
Aliquoting and Storage of Stock Solution:
-
Dispense the stock solution into small, single-use aliquots in sterile, amber microcentrifuge tubes or vials.
-
Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw a single aliquot of the stock solution at room temperature, protected from light.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your assay. Ensure that the final concentration of DMSO in the medium applied to the cells is below a non-toxic level (e.g., <0.5%).
-
-
Addition to Cell Cultures:
-
Add the freshly prepared working solutions of this compound to your cell cultures.
-
Include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.
-
-
Incubation:
-
Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Mandatory Visualizations
Signaling Pathway: Proposed Mechanism of this compound in Pancreatic Cancer Cells
Kigamicin D, a close analog of this compound, has been shown to block the activation of Akt in pancreatic cancer cells, particularly under conditions of nutrient starvation. The following diagram illustrates the proposed signaling pathway.
Caption: Proposed PI3K/Akt signaling pathway inhibited by this compound in pancreatic cancer cells.
Experimental Workflow: Handling this compound to Minimize Degradation
This workflow diagram outlines the key steps to follow to maintain the integrity of this compound during experimental procedures.
Caption: Recommended workflow for handling this compound to prevent degradation.
Logical Relationship: Troubleshooting this compound Instability
This diagram illustrates the logical steps to troubleshoot potential degradation issues with this compound.
Caption: A logical guide to troubleshooting this compound instability in experiments.
References
optimizing nutrient-deprived media for Kigamicin C assays
Welcome to the technical support center for the optimization and troubleshooting of nutrient-deprived media for Kigamicin C assays. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for performing these specialized cytotoxicity experiments.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of using nutrient-deprived media for this compound assays?
A1: The assay operates on an "anti-austerity" principle. Many cancer cells, particularly pancreatic cancer lines like PANC-1, develop a tolerance to nutrient-poor environments, a condition that mimics the tumor microenvironment. This tolerance is often mediated by the activation of pro-survival signaling pathways like the PI3K/Akt pathway[1][2][3]. This compound and its analogs are selectively cytotoxic to these "austere" cancer cells by disrupting their survival mechanisms under nutrient stress. In nutrient-rich conditions, the compound has significantly lower activity[4].
Q2: Which cell line is recommended for this assay?
A2: The human pancreatic cancer cell line PANC-1 is the most widely documented and recommended model for this type of assay due to its established tolerance to nutrient deprivation[4][5][6]. Other cancer cell lines that exhibit high Akt expression and tolerance to starvation may also be suitable candidates[1].
Q3: What constitutes a "nutrient-deprived medium" (NDM)?
A3: A nutrient-deprived medium is typically a standard cell culture medium, such as DMEM, that has been formulated to lack specific essential components. Most critically, the deprivation of amino acids (especially precursors to glutathione (B108866) like glutamine, glycine, and cysteine) has been shown to induce preferential cytotoxicity for certain compounds[4]. Glucose deprivation can also be a factor[7]. The exact composition should be optimized for your specific cell line and experimental goals.
Q4: How is the cytotoxicity of this compound quantified?
A4: Cytotoxicity is typically measured using standard cell viability assays such as MTT, MTS, or APH, which assess metabolic activity[8][9]. The primary endpoint is the half-maximal inhibitory concentration (IC50), which should be determined in parallel in both nutrient-rich and nutrient-deprived media. A successful experiment will show a dramatically lower IC50 value in the nutrient-deprived conditions.
Q5: How can I analyze the concentration and purity of my this compound stock?
A5: While a specific, validated HPLC method for this compound is not publicly available, methods used for similar complex antibiotics, like other aminoglycosides, can be adapted. These compounds often lack a strong native chromophore and require pre-column derivatization for UV-Vis detection by HPLC-DAD[10][11]. Alternatively, mass spectrometry (LC-MS) can be used for more sensitive and specific quantification without derivatization[12][13]. Method development and validation are required.
Experimental Protocols and Data
Protocol 1: PANC-1 Cell Culture and Maintenance
This protocol is adapted from standard PANC-1 culture guidelines[5][6].
-
Growth Medium: Prepare "Complete Growth Medium": DMEM (high glucose) supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.
-
Thawing: Thaw cryopreserved PANC-1 cells rapidly in a 37°C water bath. Transfer to a 15 mL conical tube with 9 mL of warm Complete Growth Medium.
-
Centrifugation: Centrifuge the cell suspension at 150-200 x g for 5 minutes to pellet the cells.
-
Resuspension: Discard the supernatant and gently resuspend the cell pellet in fresh Complete Growth Medium.
-
Culturing: Transfer the cells to a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Maintenance: Replace the medium every 2-3 days. Subculture when the cells reach 80-90% confluency, typically at a 1:4 or 1:5 split ratio.
Protocol 2: this compound Preferential Cytotoxicity Assay
This protocol outlines the core workflow for assessing the activity of this compound[4].
-
Cell Seeding: Seed PANC-1 cells into a 96-well plate at a density of 2.0 - 2.5 x 10⁴ cells/well in 100 µL of Complete Growth Medium.
-
Adhesion: Incubate the plate overnight at 37°C and 5% CO₂ to allow cells to adhere.
-
Media Exchange: After incubation, carefully aspirate the medium. Wash each well once with sterile PBS.
-
Nutrient-Rich Wells: Add 100 µL of fresh Complete Growth Medium (e.g., DMEM + 10% FBS).
-
Nutrient-Deprived Wells: Add 100 µL of Nutrient-Deprived Medium (NDM, see Table 1 for an example).
-
-
Compound Addition: Prepare serial dilutions of this compound in both nutrient-rich and nutrient-deprived media. Add the desired final concentrations to the respective wells. Include vehicle-only controls (e.g., DMSO) for both media conditions.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24-48 hours).
-
Viability Assessment: Measure cell viability using an appropriate method, such as an MTT or MTS assay, following the manufacturer’s instructions[8].
-
Data Analysis: Correct for background absorbance from media-only wells. Normalize the data to the vehicle-treated control wells for each media condition. Plot the dose-response curves and calculate the IC50 values for this compound in both nutrient-rich and nutrient-deprived media.
Data Presentation
Table 1: Example Media Compositions
This table provides a comparison of a standard nutrient-rich medium and a commonly used nutrient-deprived formulation.
| Component | Nutrient-Rich Medium (DMEM) | Nutrient-Deprived Medium (NDM) | Rationale for Deprivation |
| Glucose | 4.5 g/L (25 mM) | 0 g/L or 1.0 g/L (5.5 mM) | Simulates hypoglycemia in tumor core |
| L-Glutamine | 4 mM | 0 mM | Key nutrient for cancer metabolism |
| Amino Acids | Standard DMEM concentration | 0 mM (lacks all 15 essential/non-essential AAs) | Forces reliance on internal reserves; critical for inducing austerity[4] |
| Serum | 10% FBS | 0.5% - 2.5% Dialyzed FBS | Reduces exogenous growth factors and nutrients |
| Pyruvate | 1 mM | 0 mM | Key metabolite for mitochondrial function |
Table 2: Representative Experimental Data
This table shows hypothetical results from a successful this compound assay to illustrate the expected outcome.
| Condition | This compound IC50 (nM) | Preferential Cytotoxicity Fold-Change |
| Nutrient-Rich (DMEM) | 1500 nM | - |
| Nutrient-Deprived (NDM) | 15 nM | 100x |
Visual Guides and Pathways
This compound Experimental Workflow
PI3K/Akt Signaling in Nutrient Starvation
Troubleshooting Guide
Problem: Poor cell viability in nutrient-deprived medium (NDM) control wells (without drug).
| Possible Cause | Suggested Solution |
| Starvation period is too long. | Reduce the incubation time in NDM (e.g., from 48h to 24h) and assess cell health. |
| Initial cell seeding density is too low. | Increase the number of cells seeded per well. Denser cultures can better withstand stress. |
| Nutrient deprivation is too severe. | Modify the NDM. For example, use a medium lacking only amino acids but containing glucose, or use a higher concentration of dialyzed FBS (e.g., 2.5% instead of 0.5%)[7]. |
Problem: No significant difference in this compound cytotoxicity between nutrient-rich and nutrient-deprived media.
| Possible Cause | Suggested Solution |
| Insufficient nutrient stress. | Ensure the NDM is correctly formulated. Deprivation of amino acids is often more critical than glucose deprivation for this class of compounds[4]. Try removing all amino acids and lowering the serum concentration. |
| Cell line is not suitable. | Confirm that your PANC-1 cells (or other line) exhibit tolerance to nutrient starvation. This can be checked by observing viability over time in NDM vs. rich media. High Akt expression is a good indicator of a tolerant phenotype[1]. |
| This compound concentration range is incorrect. | The active concentration range in NDM may be much lower than anticipated. Expand the dose-response curve to include lower (e.g., picomolar to low nanomolar) concentrations. |
| Compound has degraded. | Verify the integrity of your this compound stock solution. Prepare fresh dilutions before each experiment. |
Problem: High variability in absorbance readings between replicate wells.
| Possible Cause | Suggested Solution |
| Inconsistent cell seeding. | Ensure the cell suspension is homogenous before and during plating. Mix gently between pipetting steps. |
| "Edge effects" on the 96-well plate. | Evaporation from outer wells can concentrate media components and affect cell growth. Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity. |
| Pipetting errors. | Use calibrated pipettes and ensure consistent technique when adding media, drug solutions, and assay reagents. Bubbles in wells can also interfere with readings[14]. |
Troubleshooting Logic Flowchart
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Phosphorylated Akt Protein at Ser473 Enables HeLa Cells to Tolerate Nutrient-Deprived Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human pancreatic cancer cells under nutrient deprivation are vulnerable to redox system inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genome.ucsc.edu [genome.ucsc.edu]
- 6. benchchem.com [benchchem.com]
- 7. Effect of differential deprivation of nutrients on cellular proliferation, oxidative stress, mitochondrial function, and cell migration in MDA-MB-231, HepG2, and HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of disulfiram on apoptosis in PANC-1 human pancreatic cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A rapid HPLC–DAD method for quantification of amikacin in pharmaceuticals and biological samples using pre-column derivatization with Hantzsch reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. syncsci.com [syncsci.com]
- 13. Bioanalysis of aminoglycosides using high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
addressing batch-to-batch variability of Kigamicin C
Welcome to the technical support center for Kigamicin C. This resource is designed to assist researchers, scientists, and drug development professionals in addressing the common challenges associated with the batch-to-batch variability of this compound. Here you will find troubleshooting guides and frequently asked questions to ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant differences in the cytotoxic activity of different batches of this compound in our cancer cell line assays. What could be the primary cause?
A1: Batch-to-batch variability in the biological activity of this compound is a common issue that can stem from several factors throughout the production and analysis process. The primary culprits are typically variations in the purity of the compound, the presence of related impurities, or degradation of the active molecule. It is crucial to implement rigorous quality control measures for each new batch.
Q2: How can we standardize the quality of our this compound batches?
A2: Standardization requires a multi-step approach focused on the chemical and biological characterization of each batch. We recommend a combination of analytical techniques to assess purity and structural integrity, alongside a standardized biological assay to confirm consistent activity. Key analytical methods include High-Performance Liquid Chromatography (HPLC) for purity assessment and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation. For biological standardization, a well-defined cell-based assay, such as a cytotoxicity assay using a sensitive cell line like PANC-1 under nutrient-deprived conditions, should be used.
Q3: What are the recommended storage conditions for this compound to minimize degradation?
A3: this compound is a complex molecule that can be sensitive to environmental conditions. For long-term storage, it is recommended to keep the compound as a solid at -20°C.[1] If the compound is in solution, for example, dissolved in DMSO, it should also be stored at -20°C to maintain its stability.[1] Repeated freeze-thaw cycles should be avoided, as this can lead to degradation of the compound. Aliquoting the stock solution into smaller, single-use volumes is a good practice.
Q4: Are there known impurities or related compounds that could interfere with our experiments?
A4: this compound is part of a family of related compounds (Kigamicins A, B, D, and E) that are co-produced during fermentation.[2] The presence of these related compounds as impurities can lead to varied biological activity. Additionally, degradation products can emerge if the compound is not handled or stored properly. It is essential to use a high-resolution analytical method like HPLC to separate and identify these potential impurities.
Troubleshooting Guides
Issue 1: Inconsistent Purity Profile between Batches
If you are observing variations in the purity of your this compound batches as determined by HPLC, consider the following troubleshooting steps.
Troubleshooting Workflow for Purity Analysis
Caption: Workflow for troubleshooting inconsistent HPLC purity profiles.
Data Presentation: HPLC Purity Analysis Parameters
| Parameter | Recommended Setting |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of acetonitrile (B52724) and water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
| Column Temp. | 30°C |
Issue 2: Variable Biological Activity in Cell-Based Assays
Variability in the outcomes of cell-based assays can be frustrating. This guide provides a systematic approach to identifying the source of the inconsistency.
Troubleshooting Workflow for Cell-Based Assay Variability
References
Validation & Comparative
Validating the Anti-Austerity Effect of Kigamicin C: A Comparative Guide
The tumor microenvironment often presents a significant challenge to conventional cancer therapies. Characterized by hypoxia and nutrient deprivation, this "austere" environment can render rapidly proliferating cancer cells resistant to treatment. The anti-austerity approach offers a novel therapeutic strategy by targeting the mechanisms that allow cancer cells to survive and even thrive under such harsh conditions. This guide provides a comparative analysis of Kigamicin C's potential anti-austerity effects, benchmarked against other known anti-austerity agents, and provides detailed experimental protocols for validation.
Comparative Analysis of Anti-Austerity Agents
The efficacy of anti-austerity agents is typically measured by their ability to selectively induce cytotoxicity in cancer cells under nutrient-deprived conditions, while having minimal effect in nutrient-rich environments. This is often quantified by the PC50 value, the concentration at which 50% of cancer cells are preferentially killed in a nutrient-deprived medium (NDM). While specific quantitative data for this compound is limited in publicly available literature, data for the closely related compound, Kigamicin D, provides a strong indication of the potential efficacy of the Kigamicin family.
| Compound | Target Cell Line | PC50 in NDM (µM) | Mechanism of Action |
| Kigamicin D | PANC-1 | Not explicitly defined in µM, but exhibits strong preferential cytotoxicity | Inhibition of Akt activation[1][2] |
| Arctigenin (B1665602) | PANC-1 | ~0.02 µM (0.01 µg/mL)[3][4] | Inhibition of Akt phosphorylation[3][4] |
| Nicolaioidesin C | PANC-1 | Potent, but specific PC50 value not provided in abstracts.[5][6][7] | Inhibition of Akt/mTOR and autophagy signaling pathways[5][7][8] |
NDM: Nutrient-Deprived Medium
Experimental Protocols
Validating the anti-austerity effect of a compound involves comparing its cytotoxicity on cancer cells cultured in both nutrient-rich and nutrient-deprived media. The human pancreatic cancer cell line, PANC-1, is a commonly used model due to its known resistance to nutrient starvation.
I. Cell Culture and Reagents
-
Cell Line: PANC-1 human pancreatic cancer cell line.
-
Nutrient-Rich Medium (DMEM): Dulbecco's Modified Eagle's Medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Nutrient-Deprived Medium (NDM): Glucose and amino-acid free Dulbecco's Modified Eagle's Medium, not supplemented with FBS.
-
Test Compounds: this compound and comparator compounds (e.g., Arctigenin, Nicolaioidesin C) dissolved in a suitable solvent (e.g., DMSO).
-
Cell Viability Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 ([2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt]).
II. Anti-Austerity Assay Workflow
-
Cell Seeding: Seed PANC-1 cells into 96-well plates at a density of approximately 5 x 10³ cells per well in DMEM and incubate for 24 hours to allow for cell attachment.
-
Media Change and Treatment:
-
For the nutrient-rich condition, replace the medium with fresh DMEM containing the test compound at various concentrations.
-
For the nutrient-deprived condition, wash the cells with phosphate-buffered saline (PBS) and then add NDM containing the test compound at the same concentrations.
-
-
Incubation: Incubate the plates for 24-48 hours.
-
Cell Viability Assessment (MTT Assay):
-
Add MTT solution to each well and incubate for 4 hours.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC50 value (concentration for 50% inhibition of cell growth) in DMEM and the PC50 value (concentration for 50% preferential cell killing) in NDM.
-
III. Western Blot Analysis for Signaling Pathway Inhibition
-
Cell Lysis: After treatment with the test compound in NDM, lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against key proteins in the PI3K/Akt/mTOR pathway (e.g., phospho-Akt, total Akt, phospho-mTOR, total mTOR).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Signaling Pathway
Caption: Proposed mechanism of this compound's anti-austerity effect via inhibition of the Akt signaling pathway.
Experimental Workflow
Caption: Workflow for the anti-austerity cell viability assay.
Logical Relationship
Caption: The logical basis of the anti-austerity strategy targeting cancer cell survival mechanisms.
References
- 1. Kigamicin D, a novel anticancer agent based on a new anti‐austerity strategy targeting cancer cells' tolerance to nutrient starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kigamicin D, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells' tolerance to nutrient starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 4. Identification of arctigenin as an antitumor agent having the ability to eliminate the tolerance of cancer cells to nutrient starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting Pancreatic Cancer with Novel Nicolaioidesin C Derivatives: Molecular Mechanism, In Vitro, and In Vivo Evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nicolaioidesin C: An Antiausterity Agent Shows Promising Antitumor Activity in a Pancreatic Cancer Xenograft Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting Pancreatic Tumors: Breakthrough Discovery of Nicolaioidesin C as a Promising Antitumor Agent – 富山大学 [u-toyama.ac.jp]
A Comparative Analysis of Kigamicin C and Its Analogues in Cancer Cell Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of Kigamicin C and its closely related natural analogue, Kigamicin D. Despite extensive searches, public domain literature does not currently contain data on the synthesis and biological evaluation of synthetic analogues of this compound. Therefore, this comparison focuses on the available data for the natural compounds, highlighting their potent and selective anticancer properties, particularly under nutrient-deprived conditions, a hallmark of the tumor microenvironment.
Executive Summary
Kigamicins are a family of antibiotics that exhibit significant cytotoxicity against cancer cells, with a remarkable increase in potency under nutrient starvation. This unique characteristic makes them promising candidates for the development of novel anticancer therapies that target the metabolic vulnerabilities of tumors. This guide summarizes the available quantitative data on the cytotoxicity of Kigamicin D, provides detailed experimental protocols for key biological assays, and visualizes the proposed mechanism of action and experimental workflows.
Data Presentation: Comparative Cytotoxicity
| Compound | Cell Line | Condition | IC50 (µg/mL) | Reference |
| Kigamicin D | PANC-1 | Nutrient-Rich (DMEM) | 0.9 | |
| Kigamicin D | PANC-1 | Nutrient-Deprived (NDM) | 0.008 | [3] |
| Kigamicin D | Various Mouse Tumor Cell Lines | Not Specified | ~1 |
Mechanism of Action: Targeting the Akt Signaling Pathway
A key mechanism underlying the selective cytotoxicity of kigamicins under nutrient starvation is the inhibition of the Akt signaling pathway. Nutrient deprivation is known to induce the activation of Akt, a crucial survival pathway for cancer cells. Kigamicin D has been shown to block this starvation-induced Akt activation, leading to cancer cell death.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Cell Viability Assay under Nutrient-Deprived Conditions
This protocol is used to determine the cytotoxic effects of compounds on cancer cells under both normal and nutrient-deprived conditions.
Materials:
-
PANC-1 human pancreatic cancer cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) (Nutrient-Rich Medium)
-
Nutrient-Deprived Medium (NDM): Glucose and amino-acid deficient DMEM
-
This compound or its analogues
-
96-well plates
-
Cell viability reagent (e.g., Cell Counting Kit-8, MTT)
-
Plate reader
Procedure:
-
Seed PANC-1 cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours in nutrient-rich medium.
-
After incubation, wash the cells with phosphate-buffered saline (PBS).
-
Replace the medium with either fresh nutrient-rich medium or NDM.
-
Add serial dilutions of the test compounds to the wells.
-
Incubate the plates for 24 to 48 hours.
-
Assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
Measure the absorbance using a plate reader to determine the percentage of viable cells relative to untreated controls.
-
Calculate the IC50 values using appropriate software.
Western Blot Analysis of Akt Phosphorylation
This protocol is used to detect the phosphorylation status of Akt in response to nutrient starvation and treatment with kigamicins.
Materials:
-
PANC-1 cells
-
Nutrient-rich and nutrient-deprived media
-
This compound or its analogues
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, and anti-GAPDH (loading control)
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Chemiluminescence detection reagent
-
SDS-PAGE equipment and western blotting apparatus
Procedure:
-
Culture PANC-1 cells under nutrient-rich or nutrient-deprived conditions in the presence or absence of the test compound for the desired time.
-
Lyse the cells using lysis buffer and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence detection system.
-
Analyze the band intensities to determine the relative levels of phosphorylated and total Akt.
Conclusion and Future Directions
The available data strongly suggest that kigamicins, including this compound and D, are potent anticancer agents with a unique mechanism of action that exploits the metabolic vulnerabilities of cancer cells. Their enhanced cytotoxicity under nutrient-deprived conditions, mediated through the inhibition of the Akt survival pathway, presents a compelling rationale for their further development.
The critical next step in this research area is the synthesis and biological evaluation of a focused library of this compound analogues. Such studies would be invaluable for establishing a clear structure-activity relationship (SAR), optimizing potency and selectivity, and identifying lead candidates with improved pharmacological properties for preclinical and clinical development. Researchers are encouraged to explore modifications of the kigamicin scaffold to enhance its therapeutic index and overcome potential challenges such as solubility and bioavailability. The experimental protocols provided in this guide offer a robust framework for the biological characterization of these future analogues.
References
Comparative Analysis of Kigamicin C's Antibacterial Efficacy
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This publication provides a detailed comparative analysis of the antibacterial activity of Kigamicin C against key Gram-positive bacteria. The performance of this compound is benchmarked against established antibiotics: Vancomycin, Linezolid, and Daptomycin. This guide includes a summary of minimum inhibitory concentration (MIC) data, detailed experimental protocols for antibacterial susceptibility testing, and visualizations of the experimental workflow.
Data Presentation: Comparative Antibacterial Activity
The antibacterial efficacy of this compound and selected comparator antibiotics was evaluated against three Gram-positive bacterial strains: Staphylococcus aureus (including Methicillin-Resistant Staphylococcus aureus, MRSA), Micrococcus luteus, and Bacillus subtilis. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, was used as the primary metric for comparison. All data is presented in micrograms per milliliter (µg/mL).
| Antibiotic | Staphylococcus aureus (including MRSA) MIC (µg/mL) | Micrococcus luteus MIC (µg/mL) | Bacillus subtilis MIC (µg/mL) |
| This compound | 0.05 - 0.2[1] | 0.05 - 0.2[1] | 0.05 - 0.2[1] |
| Vancomycin | 0.5 - 4.0 | Generally susceptible | ≤4.0[2] |
| Linezolid | 1.0 - 4.0 | 0.5 (MIC₅₀)[3] | 1.0 (MIC₅₀)[3] |
| Daptomycin | 0.25 - 1.0 | ≤0.06 (MIC₅₀) - 0.25 (MIC₉₀)[4][5] | 0.5 - 2.0[6][7] |
Experimental Protocols: Determining Antibacterial Susceptibility
The following protocols are standardized methods for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Broth Microdilution Method
This method is a widely used technique for determining the MIC of an antimicrobial agent in a liquid growth medium.
-
Preparation of Antimicrobial Agent Stock Solution: Dissolve the antimicrobial agent (e.g., this compound) in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the antimicrobial stock solution with cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum by suspending several colonies of the test microorganism from a fresh agar (B569324) plate into a sterile saline solution. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
Inoculation: Dilute the standardized bacterial suspension in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL. Add a fixed volume of this diluted inoculum to each well of the microtiter plate containing the antimicrobial dilutions.
-
Controls: Include a positive control (wells with bacterial inoculum but no antimicrobial agent) and a negative control (wells with broth only) on each plate.
-
Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours under aerobic conditions.
-
MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
Agar Dilution Method
This method involves the incorporation of the antimicrobial agent directly into an agar medium.
-
Preparation of Antimicrobial-Containing Agar Plates: Prepare a series of agar plates (e.g., Mueller-Hinton Agar) each containing a different concentration of the antimicrobial agent. This is achieved by adding the appropriate volume of the antimicrobial stock solution to the molten agar before it solidifies.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum as described in the broth microdilution method (0.5 McFarland standard).
-
Inoculation: Using a multipoint inoculator, spot a standardized volume of the bacterial suspension onto the surface of each agar plate, including a control plate with no antimicrobial agent.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours under aerobic conditions.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that prevents the visible growth of the bacteria on the agar surface.
Visualizations
Experimental Workflow for Antibacterial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
General Mechanism of Antibiotic Action
While the specific signaling pathways in bacteria affected by this compound are not yet fully elucidated, the following diagram illustrates common targets for antibiotic action. Kigamicins are known to have a unique fused octacyclic ring structure, but their precise molecular target within bacterial cells remains an area for further investigation.
Caption: General targets of antibiotic action within a bacterial cell.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Antimicrobial Susceptibility of Bacillus Strains Isolated from Primary Starters for African Traditional Bread Production and Characterization of the Bacitracin Operon and Bacitracin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of Linezolid against 3,251 Strains of Uncommonly Isolated Gram-Positive Organisms: Report from the SENTRY Antimicrobial Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Daptomycin Activity against Uncommonly Isolated Streptococcal and Other Gram-Positive Species Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Activities of Daptomycin, Ciprofloxacin, and Other Antimicrobial Agents against the Cells and Spores of Clinical Isolates of Bacillus Species - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Kigamicin C's Potential Role in the Akt Signaling Pathway: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of available research strongly suggests the involvement of Kigamicin C, a novel antitumor antibiotic, in the modulation of the Akt signaling pathway, a critical regulator of cell survival and proliferation. This guide provides a comparative overview of the evidence supporting this hypothesis, alongside data for established Akt pathway inhibitors, offering valuable insights for researchers and drug development professionals.
While direct experimental evidence for this compound's interaction with the Akt pathway is emerging, a pivotal study on its close structural analog, Kigamicin D, demonstrated a significant blockage of Akt activation in cancer cells under nutrient-starved conditions.[1] Given the structural similarities between the Kigamicin family of compounds, it is highly probable that this compound exerts a similar inhibitory effect on this key oncogenic pathway.
This guide will delve into the experimental methodologies used to confirm Akt pathway inhibition, present comparative data for this compound (inferred from Kigamicin D) and other known Akt inhibitors, and provide detailed protocols for key experimental assays.
Comparative Analysis of Akt Pathway Inhibitors
To contextualize the potential efficacy of this compound, its inferred activity is compared with well-characterized Akt pathway inhibitors, MK-2206 (an allosteric Akt inhibitor) and BEZ235 (a dual PI3K/mTOR inhibitor).
| Compound | Target(s) | IC50 Values | Cell Line(s) | Reference(s) |
| Kigamicin D (as a proxy for this compound) | Inferred to be Akt | Data not available | PANC-1 | [1] |
| MK-2206 | Akt1, Akt2, Akt3 | 8 nM (Akt1), 12 nM (Akt2), 65 nM (Akt3) | Various, including breast cancer and ALL cell lines | [2][3] |
| BEZ235 | PI3K, mTOR | Varies by cell line (low nanomolar range) | Melanoma, bladder cancer, and others | [4][5] |
Confirming Akt Pathway Inhibition: Experimental Approaches
Several key experimental techniques are employed to validate the role of a compound in the Akt signaling pathway. These methods provide both qualitative and quantitative data on the compound's mechanism of action.
Western Blotting for Phosphorylated Akt (p-Akt)
Principle: This technique is the gold standard for assessing Akt activation. The phosphorylation of Akt at key residues, primarily Serine 473 (Ser473) and Threonine 308 (Thr308), is essential for its kinase activity. A decrease in the levels of phosphorylated Akt upon treatment with a compound is a strong indicator of pathway inhibition.
Experimental Protocol:
-
Cell Culture and Treatment: Plate cancer cells (e.g., PANC-1) and allow them to adhere. Induce Akt activation, for instance, through nutrient starvation, and then treat the cells with varying concentrations of the test compound (e.g., this compound) for a specified duration.
-
Protein Extraction: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading onto the gel.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for phosphorylated Akt (p-Akt Ser473 or p-Akt Thr308) and total Akt. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate. Quantify the band intensities using densitometry software. The ratio of p-Akt to total Akt is calculated to determine the extent of inhibition.[6][7][8]
Cell Viability Assays under Nutrient Starvation
Principle: Since Akt is a key mediator of cell survival, particularly under stress conditions like nutrient deprivation, assessing a compound's ability to reduce cell viability under these conditions can indirectly confirm its impact on the Akt pathway.
Experimental Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate.
-
Nutrient Starvation and Treatment: Replace the normal growth medium with a nutrient-deprived medium (e.g., glucose-free or serum-free). Treat the cells with the test compound at various concentrations.
-
Viability Assessment: After the desired incubation period, assess cell viability using assays such as MTT, MTS, or a luminescent ATP-based assay. These assays measure metabolic activity, which correlates with the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.
siRNA-mediated Knockdown of Akt
Principle: To confirm that the observed effects of a compound are indeed mediated through Akt, small interfering RNA (siRNA) can be used to specifically silence the expression of the Akt gene. If the compound's effect is diminished in cells with reduced Akt levels, it provides strong evidence for an on-target mechanism.
Experimental Protocol:
-
siRNA Transfection: Transfect cancer cells with siRNA specifically targeting Akt1, Akt2, or Akt3, or a combination thereof. A non-targeting siRNA should be used as a negative control.[9][10][11][12]
-
Confirmation of Knockdown: After 48-72 hours, confirm the reduction in Akt protein levels via Western blotting.
-
Compound Treatment and Phenotypic Assay: Treat the Akt-knockdown cells and control cells with the test compound. Perform relevant phenotypic assays, such as cell viability or apoptosis assays.
-
Analysis: Compare the response to the compound in Akt-knockdown cells versus control cells. A reduced response in the knockdown cells indicates that the compound's activity is at least partially dependent on Akt.
Visualizing the Molecular Interactions and Experimental Logic
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), depict the Akt signaling pathway, the experimental workflow for confirming this compound's role, and a logical comparison with alternative approaches.
Caption: The Akt Signaling Pathway and the inferred point of inhibition by this compound.
Caption: Experimental workflow for confirming the role of this compound in the Akt pathway.
Caption: Logical comparison of this compound's inferred mechanism with alternative Akt pathway modulation strategies.
Conclusion
The available evidence strongly points towards the involvement of this compound in the inhibition of the Akt signaling pathway, a mechanism shared with its analog, Kigamicin D. This guide provides a framework for the experimental validation of this hypothesis and a comparative context against other known Akt pathway modulators. Further direct investigation into the effects of this compound on Akt phosphorylation and downstream signaling is warranted and holds significant promise for the development of novel anti-austerity cancer therapies.
References
- 1. Kigamicin D, a novel anticancer agent based on a new anti‐austerity strategy targeting cancer cells' tolerance to nutrient starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Testing of the Akt/PKB Inhibitor MK-2206 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NVP-BEZ235, a dual PI3K/mTOR inhibitor synergistically potentiates the antitumor effects of cisplatin in bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. yeasenbio.com [yeasenbio.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. Optimizing siRNA Transfection | Thermo Fisher Scientific - KR [thermofisher.com]
Kigamicin C vs. Gemcitabine: A Comparative Guide for Pancreatic Cancer Treatment
This guide provides a detailed comparison of the novel anticancer agent Kigamicin C and the established chemotherapeutic drug gemcitabine (B846) for the treatment of pancreatic cancer. The comparison is based on available preclinical data, focusing on their mechanisms of action, in vitro cytotoxicity, and in vivo efficacy.
Disclaimer: Specific experimental data for this compound is limited in the current scientific literature. Therefore, this guide utilizes data for Kigamicin D, a closely related compound from the same Kigamicin family, as a proxy to infer the potential properties of this compound. This substitution is clearly noted where applicable.
Mechanism of Action
This compound (inferred from Kigamicin D):
Kigamicins represent a novel class of antitumor antibiotics that employ an "anti-austerity" strategy. This approach selectively targets the ability of cancer cells to tolerate nutrient-deprived conditions, a common feature of the tumor microenvironment. The proposed mechanism of action for Kigamicin D involves the inhibition of the PI3K/Akt signaling pathway. Specifically, Kigamicin D has been observed to block the activation of Akt that is induced by nutrient starvation[1]. The inhibition of this critical survival pathway is thought to lead to cancer cell death, particularly in the harsh, nutrient-limited conditions within a tumor. One study on myeloma cells also indicated that Kigamicin can induce necrosis and inhibit phosphorylated Akt (p-Akt) and phosphorylated ERK (p-ERK)[2].
Gemcitabine:
Gemcitabine is a nucleoside analog that primarily targets DNA synthesis. After being transported into the cell, it is phosphorylated to its active metabolites, gemcitabine diphosphate (B83284) (dFdCDP) and gemcitabine triphosphate (dFdCTP). dFdCTP competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into DNA. Once incorporated, it causes masked chain termination, inhibiting further DNA elongation and leading to apoptosis. Additionally, dFdCDP inhibits ribonucleotide reductase, an enzyme essential for producing the deoxynucleotides required for DNA synthesis. This dual mechanism contributes to its cytotoxic effects against rapidly dividing cancer cells.
Signaling Pathway Diagrams:
In Vitro Cytotoxicity
This compound:
Gemcitabine:
Gemcitabine has been extensively studied, and its cytotoxic effects on various pancreatic cancer cell lines are well-documented. The IC50 values can vary depending on the cell line and experimental conditions.
| Cell Line | Gemcitabine IC50 | Reference |
| PANC-1 | Varies (generally less sensitive) | [5] |
| MIA PaCa-2 | Varies | [6] |
| BxPC-3 | Varies (generally more sensitive) | [5] |
| Capan-1 | Varies | |
| AsPC-1 | Varies |
Note: Specific IC50 values from the literature can be highly variable due to differences in experimental protocols (e.g., drug exposure time, cell density, assay type).
In Vivo Efficacy
This compound (inferred from Kigamicin D):
Studies on Kigamicin D have demonstrated significant in vivo antitumor activity in pancreatic cancer xenograft models. Both subcutaneous and oral administration of Kigamicin D strongly suppressed the tumor growth of several tested pancreatic cancer cell lines in nude mice[7][8]. This suggests that Kigamicins have good bioavailability and potent antitumor effects in a living organism.
Gemcitabine:
Gemcitabine is a standard-of-care chemotherapy for pancreatic cancer and has shown modest efficacy in preclinical and clinical settings. In xenograft models using human pancreatic carcinoma cell lines such as MIA PaCa-2 and PANC-1, gemcitabine produced modest tumor growth inhibition, with reported values of 69% inhibition in MIA PaCa-2 and 76% in PANC-1 models[6].
| Treatment | Animal Model | Efficacy | Reference |
| Kigamicin D | Nude mice with pancreatic cancer xenografts | Strong suppression of tumor growth | [7][8] |
| Gemcitabine | CD1 nu/nu mice with MIA PaCa-2 xenografts | 69% inhibition of tumor weight | [6] |
| Gemcitabine | CD1 nu/nu mice with PANC-1 xenografts | 76% inhibition of tumor weight | [6] |
Experimental Protocols
In Vitro Cytotoxicity Assay (General Protocol for Gemcitabine):
-
Cell Culture: Human pancreatic cancer cell lines (e.g., PANC-1, MIA PaCa-2, BxPC-3) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of gemcitabine.
-
Incubation: Cells are incubated with the drug for a specified period, typically 48 to 72 hours.
-
Viability Assay: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a crystal violet assay. The absorbance is measured using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.
In Vivo Xenograft Study (General Protocol):
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor xenografts.
-
Tumor Cell Implantation: Human pancreatic cancer cells are harvested, resuspended in a suitable medium (e.g., PBS or Matrigel), and injected subcutaneously or orthotopically into the pancreas of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., twice a week) using calipers and calculated using the formula: (Length × Width²) / 2.
-
Drug Administration: Once tumors reach a certain volume, the mice are randomized into treatment and control groups. The drug (Kigamicin D or gemcitabine) is administered according to a predetermined schedule, dose, and route (e.g., oral gavage, intraperitoneal, or intravenous injection). The control group receives a vehicle solution.
-
Efficacy Assessment: The primary endpoint is typically tumor growth inhibition. Tumor volumes are monitored throughout the study. At the end of the study, mice are euthanized, and tumors are excised and weighed. Other parameters such as body weight (as an indicator of toxicity) and survival may also be monitored.
-
Data Analysis: The antitumor efficacy is evaluated by comparing the tumor volume and weight in the treated groups to the control group.
Experimental Workflow Diagram:
Summary and Conclusion
This guide provides a comparative overview of this compound (inferred from Kigamicin D) and gemcitabine for the treatment of pancreatic cancer. Gemcitabine, a well-established chemotherapeutic, acts by inhibiting DNA synthesis. In contrast, Kigamicins employ a novel anti-austerity mechanism by targeting the PI3K/Akt survival pathway, which is crucial for cancer cells in the nutrient-poor tumor microenvironment.
While direct comparative data is lacking, the available preclinical evidence suggests that Kigamicins, as represented by Kigamicin D, exhibit potent antitumor activity in pancreatic cancer models, particularly under conditions that mimic the tumor microenvironment. This unique mechanism of action could potentially overcome some of the resistance mechanisms associated with conventional chemotherapies like gemcitabine.
Further research is critically needed to specifically evaluate the efficacy of this compound, determine its IC50 values against a panel of pancreatic cancer cell lines, and conduct head-to-head in vivo studies against gemcitabine. Such studies will be essential to fully understand the therapeutic potential of this compound and its place in the treatment landscape of pancreatic cancer. Researchers and drug development professionals are encouraged to explore this promising new class of compounds.
References
- 1. Inhibition of PI3K-Akt-mTOR signaling in glioblastoma by mTORC1/2 inhibitors. | Semantic Scholar [semanticscholar.org]
- 2. Induction of necrosis in human myeloma cells by kigamicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kigamicins, novel antitumor antibiotics. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kigamicins, Novel Antitumor Antibiotics [jstage.jst.go.jp]
- 5. Genetically defined subsets of human pancreatic cancer demonstrate unique in vitro chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of new anticancer agents against the MIA PaCa-2 and PANC-1 human pancreatic carcinoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kigamicin D, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells' tolerance to nutrient starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kigamicin D, a novel anticancer agent based on a new anti‐austerity strategy targeting cancer cells' tolerance to nutrient starvation - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vivo Antitumor Efficacy of Kigamicins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo antitumor effects of the Kigamicin class of compounds, with a focus on Kigamicin D as a representative molecule, against standard-of-care chemotherapy. The experimental data presented is derived from published preclinical studies.
Executive Summary
Kigamicins are a novel class of antibiotics with demonstrated antitumor properties. In particular, Kigamicin D has shown significant efficacy in preclinical models of pancreatic cancer.[1] This activity is attributed to a unique "anti-austerity" mechanism, targeting the ability of cancer cells to survive under nutrient-deprived conditions, a common feature of the tumor microenvironment.[2][3] The primary mechanism of action involves the inhibition of the Akt signaling pathway, a critical regulator of cell survival and proliferation.[2][3] This guide compares the in vivo performance of Kigamicin D with Gemcitabine, a standard first-line chemotherapeutic agent for pancreatic cancer.
Comparative In Vivo Efficacy
The following tables summarize the quantitative data from in vivo xenograft studies, comparing the antitumor effects of Kigamicin D and Gemcitabine in pancreatic cancer models.
Table 1: Antitumor Activity of Kigamicin D in Pancreatic Cancer Xenograft Models
| Compound | Cancer Cell Line | Mouse Model | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| Kigamicin D | Pancreatic Cancer Lines | Nude Mice | Subcutaneous and Oral Administration | Strong suppression of tumor growth | |
| Kigamicin D | Pancreatic Tumors | Human Tumor Xenograft | Oral Administration | "Excellent antitumor effect" |
Note: Specific quantitative TGI percentages for Kigamicin D were not detailed in the provided search results, but the qualitative descriptions indicate a high degree of efficacy.
Table 2: Antitumor Activity of Gemcitabine in Pancreatic Cancer Xenograft Models
| Compound | Cancer Cell Line | Mouse Model | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| Gemcitabine | MIA PaCa-2 | Athymic Nude Mice | 120 mg/kg, i.p., on days 10, 17, 24 | Mean tumor doubling time of 32 days (vs. 38 days untreated) | |
| Gemcitabine | PDAC PDX models | Not Specified | 100 mg/kg, once or twice weekly | Initial response followed by regrowth (resistance) |
PDAC PDX: Pancreatic Ductal Adenocarcinoma Patient-Derived Xenograft
Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway
Kigamicin D exerts its antitumor effects by inhibiting the activation of Akt (also known as Protein Kinase B), a key downstream effector of the PI3K signaling pathway. This pathway is frequently hyperactivated in cancer and plays a crucial role in promoting cell survival, proliferation, and resistance to apoptosis. By blocking Akt activation, Kigamicin D effectively undermines the cancer cells' ability to withstand nutrient starvation within the tumor microenvironment.
Caption: Proposed mechanism of action of Kigamicin D via inhibition of the PI3K/Akt signaling pathway.
Experimental Protocols
The following provides a detailed methodology for a typical in vivo xenograft study to evaluate the antitumor efficacy of a compound like Kigamicin C.
1. Cell Culture and Preparation:
-
Human pancreatic cancer cells (e.g., PANC-1, MIA PaCa-2) are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.
-
Cells are harvested during the logarithmic growth phase, and cell viability is confirmed to be >90% using a method like trypan blue exclusion.
-
Cells are washed and resuspended in a suitable medium such as sterile phosphate-buffered saline (PBS) or a mixture of PBS and Matrigel.
2. Animal Model and Tumor Implantation:
-
Immunocompromised mice (e.g., athymic nude or SCID mice, 4-6 weeks old) are used to prevent rejection of human tumor cells.
-
A suspension of cancer cells (typically 1 x 10^6 to 5 x 10^6 cells in 100-200 µL) is injected subcutaneously into the flank of each mouse.
3. Tumor Growth Monitoring and Treatment Administration:
-
Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated with the formula: (Length x Width²) / 2.
-
Mice are randomized into treatment and control groups.
-
Treatment Group: Administered with this compound at a predetermined dose and schedule (e.g., daily oral gavage).
-
Control Group: Administered the vehicle (the solvent used to dissolve the compound) on the same schedule.
-
Comparator Group: Administered a standard-of-care drug like Gemcitabine.
4. Endpoint and Data Analysis:
-
The study continues for a specified period or until tumors in the control group reach a predetermined size.
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Tumor growth inhibition (TGI) is calculated as a percentage: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Animal body weight is monitored throughout the study as an indicator of toxicity.
Caption: A generalized experimental workflow for in vivo antitumor efficacy studies in xenograft models.
References
- 1. Antitumor effect of kigamicin D on mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kigamicin D, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells' tolerance to nutrient starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kigamicin D, a novel anticancer agent based on a new anti‐austerity strategy targeting cancer cells' tolerance to nutrient starvation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cytotoxicity of Kigamicin C in Cancer Cell Lines: A Research Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the cytotoxic effects of Kigamicin C, a novel anti-tumor antibiotic. Due to the limited availability of direct comparative data for this compound across multiple cancer cell lines, this document synthesizes the available information on the kigamicin family of compounds to offer insights into their potential anti-cancer activity.
Executive Summary
Data on Kigamicin Cytotoxicity
Direct comparative IC50 values for this compound across various human cancer cell lines are not extensively documented in published literature. However, studies on the kigamicin family provide strong indications of their potent and selective anti-cancer effects.
Key Findings:
-
High Potency in Pancreatic Cancer: Kigamicins A, B, C, and D have shown selective and potent cytotoxic activity against the human pancreatic cancer cell line PANC-1, particularly under nutrient-starved conditions.[1] In these conditions, their efficacy is reported to be 100 times higher than in nutrient-rich environments.
-
Kigamicin D as a Surrogate: Kigamicin D, a closely related compound, has been more extensively studied and exhibited an IC50 value of approximately 1 µg/mL against a variety of mouse tumor cell lines. It has also demonstrated significant anti-tumor effects in xenograft models of pancreatic cancer.
Table 1: Summary of Kigamicin Cytotoxicity Data
| Compound | Cell Line | Organism | IC50 | Conditions |
| This compound | PANC-1 | Human | Potency increased 100-fold | Nutrient-deprived vs. Normal |
| Kigamicin D | Various Tumor Cells | Mouse | ~1 µg/mL | Not Specified |
Note: This table is based on available data and highlights the need for further research to establish a comprehensive cytotoxicity profile for this compound.
Experimental Protocols
The following is a detailed protocol for a standard MTT assay, a colorimetric method widely used to assess cell viability and determine the cytotoxic potential of a compound like this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Include wells for untreated control (cells with medium only) and a blank (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting a dose-response curve.
-
Visualizing Experimental and Biological Pathways
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates the general workflow for determining the cytotoxicity of a compound like this compound using a cell-based assay.
Caption: Workflow for determining the IC50 of this compound.
Postulated Signaling Pathway of Kigamicin Action
Based on studies of Kigamicin D, a plausible mechanism of action for the kigamicin family involves the inhibition of the Akt signaling pathway, which is crucial for cell survival, particularly under nutrient stress.
Caption: this compound may inhibit the pro-survival Akt pathway.
Conclusion
While the currently available data strongly suggests that this compound is a potent anti-cancer agent, particularly against pancreatic cancer cells under nutrient-deprived conditions, further research is imperative. Comprehensive studies are needed to establish a detailed and comparative cytotoxicity profile of this compound across a wide range of human cancer cell lines. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and conduct such investigations, which will be crucial for the future development of this compound as a potential therapeutic agent.
References
Navigating the Structure-Activity Landscape of Kigamicin C Derivatives: A Comparative Guide
A comprehensive analysis of the structure-activity relationships (SAR) of Kigamicin C derivatives remains an area of active investigation, with publicly available data on synthetic analogs and their comparative biological activities being limited. This guide synthesizes the current understanding of the natural Kigamicins and outlines the methodologies required for future SAR studies, providing a framework for researchers in drug discovery and development.
Introduction to Kigamicins: Potent Antitumor Antibiotics
Kigamicins are a family of novel antitumor antibiotics, designated as Kigamicin A, B, C, D, and E, isolated from the culture broth of Amycolatopsis sp.[1]. These compounds have garnered significant interest due to their potent and selective cytotoxicity against cancer cells, particularly under nutrient-deprived conditions, a state that mimics the tumor microenvironment. Among them, this compound has been noted for its activity against various strains of S. aureus, including methicillin-resistant S. aureus (MRSA), and its cytotoxic effects on PANC-1 pancreatic cancer cells, especially in nutrient-starved media.
While the absolute stereochemistry of Kigamicins A, C, and D has been elucidated, a critical gap exists in the literature regarding the systematic synthesis and biological evaluation of this compound derivatives. Such studies are essential for understanding the pharmacophore, identifying key structural motifs responsible for activity and selectivity, and guiding the design of more potent and druggable analogs.
Comparative Biological Activity of Natural Kigamicins
Quantitative data comparing the cytotoxic activity of a series of synthetic or semi-synthetic this compound derivatives is not currently available in the public domain. The initial discovery of Kigamicins provided a general overview of their biological activities.
| Compound | Biological Activity |
| Kigamicins A, B, C, D | Inhibit PANC-1 cell survival under nutrient starvation at a 100-fold lower concentration than in normal culture.[1] |
| Kigamicin D | Inhibits the growth of various mouse tumor cell lines with an IC50 of about 1 µg/mL.[1] It has been shown to block the activation of Akt, a key protein in cell survival signaling pathways, which is induced by nutrient starvation. |
| Kigamicins | Exhibit antimicrobial activity against Gram-positive bacteria, including MRSA.[1] |
Framework for Structure-Activity Relationship Studies
To advance the development of this compound-based therapeutics, a systematic SAR study is paramount. This would involve the chemical modification of the this compound scaffold at various positions and the subsequent evaluation of the biological activity of the resulting derivatives. Key areas for modification could include:
-
The aglycone core: Modifications to the aromatic rings and the oxazole (B20620) moiety could influence cytotoxicity and target interaction.
-
The sugar moieties: Alterations to the carbohydrate chains, including changes in stereochemistry or the introduction of different sugar units, could impact solubility, cell permeability, and biological activity.
-
The side chains: Modifications to the various substituents on the core structure could fine-tune the compound's properties.
Experimental Protocols for SAR Studies
The following are detailed methodologies for key experiments that would be essential for a comprehensive SAR study of this compound derivatives.
Cytotoxicity Assays (e.g., MTT or SRB Assay)
This assay is fundamental for determining the concentration of a compound that inhibits the growth of cancer cells by 50% (IC50).
Protocol:
-
Cell Culture: Human cancer cell lines (e.g., PANC-1, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells are then treated with these dilutions. Control wells receive the vehicle only.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
Cell Viability Measurement:
-
MTT Assay: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells. The formazan is then solubilized, and the absorbance is measured at a specific wavelength.
-
SRB Assay: Cells are fixed with trichloroacetic acid, and stained with sulforhodamine B. The bound dye is then solubilized, and the absorbance is measured.
-
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Apoptosis Assays (e.g., Annexin V/Propidium (B1200493) Iodide Staining)
This assay helps to determine if the cytotoxic effect of the derivatives is due to the induction of programmed cell death (apoptosis).
Protocol:
-
Cell Treatment: Cancer cells are treated with the this compound derivatives at their respective IC50 concentrations for a defined period.
-
Cell Staining: The treated cells are harvested and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the DNA of necrotic or late apoptotic cells.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blotting for Signaling Pathway Analysis
This technique is used to investigate the effect of the compounds on specific proteins involved in cell signaling pathways, such as the Akt pathway.
Protocol:
-
Protein Extraction: Cancer cells are treated with the this compound derivatives, and total protein is extracted using a lysis buffer.
-
Protein Quantification: The protein concentration is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., total Akt, phosphorylated Akt) and a loading control (e.g., β-actin).
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate.
Visualizing Experimental Workflows and Signaling Pathways
To facilitate a clear understanding of the experimental processes and the potential mechanism of action of this compound derivatives, the following diagrams are provided.
References
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Kigamicin C
For Immediate Implementation: This document provides crucial safety and logistical guidance for laboratory professionals working with Kigamicin C, a potent antitumor antibiotic. Adherence to these protocols is essential for minimizing exposure risk and ensuring a safe research environment. By implementing these procedures, we aim to build a foundation of trust and safety, making this a preferred resource for handling hazardous compounds in the laboratory.
This compound is a cytotoxic agent that has demonstrated significant activity against various cancer cell lines.[1][2][3] Its potent biological effects necessitate stringent handling procedures to protect researchers from potential exposure. This guide outlines the necessary personal protective equipment (PPE), handling protocols, disposal methods, and emergency procedures.
Essential Safety and Handling Data
A thorough understanding of the hazards associated with this compound is the first line of defense. The following tables summarize the critical safety information derived from the Safety Data Sheet (SDS).
| Hazard Identification | |
| GHS Pictograms | Health Hazard, Irritant |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fumes/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Exposure Controls and Personal Protection | |
| Engineering Controls | Use in a well-ventilated area, preferably in a chemical fume hood or biological safety cabinet. |
| Eye/Face Protection | Safety glasses with side-shields or goggles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes. |
| Respiratory Protection | A NIOSH-approved respirator is recommended if working outside of a ventilated enclosure or if there is a risk of aerosolization. |
| First-Aid Measures | |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |
| Skin Contact | Immediately wash with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Get medical attention. |
| Eye Contact | Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention. |
| Handling and Storage | |
| Handling | Avoid contact with skin and eyes. Avoid inhalation of dust. Wash thoroughly after handling. |
| Storage | Store at -20°C. Keep container tightly closed in a dry and well-ventilated place. |
| Disposal Considerations | |
| Waste Disposal | Dispose of in accordance with local, state, and federal regulations. This material should be treated as hazardous waste. |
Experimental Protocol: Safe Handling of this compound
This protocol provides a step-by-step guide for the safe handling of this compound in a laboratory setting.
1. Preparation and Pre-Handling:
- 1.1. Risk Assessment: Before any work begins, perform a risk assessment specific to the planned experiment.
- 1.2. Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood or a Class II biological safety cabinet.
- 1.3. Gather Materials: Ensure all necessary PPE and spill cleanup materials are readily available.
- 1.4. Donning PPE: Put on a disposable gown, two pairs of chemotherapy-grade nitrile gloves, and safety goggles. If working outside a ventilated enclosure, a respirator is required.
2. Handling and Reconstitution:
- 2.1. Weighing: If weighing the solid compound, do so in a ventilated balance enclosure or a fume hood to prevent inhalation of dust.
- 2.2. Reconstitution: Reconstitute this compound by slowly adding the solvent to the vial to avoid splashing. Use a luer-lock syringe and needle to prevent accidental disconnection.
- 2.3. Labeling: Clearly label all containers with the compound name, concentration, date, and hazard symbols.
3. Administration and Post-Handling:
- 3.1. Cell Culture Work: When adding this compound to cell cultures, perform the work in a biological safety cabinet.
- 3.2. Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate cleaning agent (e.g., a solution of sodium hypochlorite (B82951) followed by a neutralizing agent).
- 3.3. Doffing PPE: Remove PPE in the designated area, starting with the outer gloves, then the gown, and finally the inner gloves. Wash hands thoroughly with soap and water.
4. Waste Disposal:
- 4.1. Solid Waste: All solid waste, including vials, pipette tips, and contaminated PPE, must be disposed of in a designated, labeled hazardous waste container.
- 4.2. Liquid Waste: Liquid waste containing this compound should be collected in a clearly labeled, sealed container and disposed of as hazardous chemical waste according to institutional guidelines.
Visualizing Safe Handling Workflows
To further clarify the procedural steps, the following diagrams illustrate the standard workflow for handling this compound and the appropriate response to a spill.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
